molecular formula C7H3F4NO2 B058234 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene CAS No. 69411-67-2

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Cat. No.: B058234
CAS No.: 69411-67-2
M. Wt: 209.1 g/mol
InChI Key: XYKVQPNHGFUXBS-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a versatile and high-value aromatic building block extensively employed in advanced chemical synthesis. Its molecular architecture, featuring both an electron-withdrawing nitro group and a robust trifluoromethyl group, deactivates the benzene ring towards electrophilic substitution while providing distinct sites for nucleophilic aromatic substitution (SNAr). The fluorine atom, activated by the ortho-nitro group, serves as an excellent leaving group, allowing for precise functionalization. This compound is a critical synthon in pharmaceutical research for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where the CF3 group enhances metabolic stability, membrane permeability, and binding affinity. Furthermore, it finds significant application in materials science, serving as a precursor for novel ligands, polymers, and liquid crystals, where its unique electronic properties can be finely tuned. Researchers value this chemical for its ability to introduce multiple fluorine atoms and functional handles in a single, efficient step, accelerating the discovery and optimization of new chemical entities.

Properties

IUPAC Name

2-fluoro-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKVQPNHGFUXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565792
Record name 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69411-67-2
Record name 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-nitro-1-(trifluoromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a visualization of a representative synthetic pathway.

Physical Properties

The physical properties of this compound are critical for its handling, application in synthetic chemistry, and for process optimization. A summary of these properties is presented in the table below.

PropertyValue
CAS Number 69411-67-2[1][2]
Molecular Formula C₇H₃F₄NO₂[1][3]
Molecular Weight 209.10 g/mol [1][3]
Physical Form Liquid[3]
Boiling Point 208.4 °C at 760 mmHg[3]
Density 1.504 g/cm³[3]
Flash Point 79.8 °C[3]
Refractive Index 1.456[3]
Purity ≥97%, ≥98.0%[2][3]
Storage Sealed in dry, room temperature conditions

Experimental Protocols

Detailed experimental procedures are essential for the verification of physical properties and for the development of new synthetic methodologies. Below are representative protocols for the determination of the boiling point of an organic compound and a general procedure for nitration.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] This method is a common and reliable way to determine the boiling point of a small sample of a liquid organic compound.[5][6]

Materials:

  • Sample of this compound

  • Thiele tube or similar heating apparatus (e.g., aluminum block)[5]

  • Thermometer

  • Small test tube (fusion tube)[5]

  • Capillary tube, sealed at one end[5]

  • Heating source (e.g., Bunsen burner or hot plate)[6][7]

Procedure:

  • A small amount of the liquid sample is placed into the fusion tube.[5]

  • The capillary tube, with its sealed end facing upwards, is placed into the fusion tube containing the sample.[5][7]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.[5][7]

  • The apparatus is heated slowly and evenly.[5]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the vapor of the sample will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[5]

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[8]

2.2. Synthesis via Nitration of 3-Fluorobenzotrifluoride

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. The following is a general protocol for the nitration of a substituted benzene ring, which can be adapted for the synthesis of this compound from 3-fluorobenzotrifluoride.

Materials:

  • 3-Fluorobenzotrifluoride

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a flask equipped with a stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-fluorobenzotrifluoride to the cooled sulfuric acid while stirring.

  • Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-fluorobenzotrifluoride in sulfuric acid, maintaining a low temperature with the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

  • The product is then extracted with a suitable organic solvent.

  • The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates a representative workflow for the synthesis of this compound via the nitration of 3-fluorobenzotrifluoride.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Fluorobenzotrifluoride Step1 Mixing and Cooling (Ice Bath) Reactant1->Step1 Reactant2 Nitrating Mixture (HNO₃ + H₂SO₄) Step2 Slow Addition of Nitrating Mixture Reactant2->Step2 Step1->Step2 Step3 Reaction at Room Temperature Step2->Step3 Step4 Quenching (Ice Water) Step3->Step4 Step5 Extraction with Organic Solvent Step4->Step5 Step6 Washing and Drying Step5->Step6 Step7 Solvent Removal Step6->Step7 Product 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene Step7->Product

Caption: Synthetic workflow for the nitration of 3-fluorobenzotrifluoride.

References

"2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document outlines its chemical structure, properties, a plausible synthetic route, and its role as a chemical building block.

Chemical Identity and Structure

This compound is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Fluoro-4-nitrobenzotrifluoride[2]

  • CAS Number: 69411-67-2[1][2][3]

  • Molecular Formula: C₇H₃F₄NO₂[1][3]

Chemical Structure:

The structure of this compound is represented by the following SMILES string: C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F[1].

Physicochemical Properties

Quantitative data for this compound is primarily based on computed properties. Experimental data is not widely available in public literature, though it is often held by chemical suppliers.

Table 1: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight 209.10 g/mol
Exact Mass 209.00999099 Da
Topological Polar Surface Area 45.8 Ų
Heavy Atom Count 14
Complexity 225
XLogP3-AA 2.7

Table 2: General and Supplier-Provided Properties

PropertyValueReference(s)
Physical Form Colourless to Pale Yellow Liquid[2]
Purity ≥98%[2]
Storage Conditions Sealed in dry, room temperature[3]

Note on Isomers: It is critical to distinguish this compound (CAS 69411-67-2) from its isomer, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene (CAS 182289-81-2). The physical properties of these isomers, such as boiling point (208.4°C at 760 mmHg for the 4-fluoro-2-nitro isomer), can differ significantly.[4]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Nitration of 2-Fluoro-1-(trifluoromethyl)benzene

Objective: To synthesize this compound.

Materials:

  • 2-Fluoro-1-(trifluoromethyl)benzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-1-(trifluoromethyl)benzene.

  • Nitration Reaction: Cool the flask containing the starting material to 0-5°C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Role in Chemical Synthesis and Logical Workflow

This compound is a valuable intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, which is a common step in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can also participate in nucleophilic aromatic substitution reactions.

The synthesis of this compound itself represents a key workflow.

Synthesis_Workflow Synthesis Workflow for this compound Start 2-Fluoro-1-(trifluoromethyl)benzene (Starting Material) Reaction Nitration Start->Reaction Reagents Nitrating Mixture (H₂SO₄ + HNO₃) Reagents->Reaction Workup Quenching, Extraction, and Purification Reaction->Workup Crude Product Product This compound (Product) Workup->Product

Caption: A logical workflow for the synthesis of the title compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Respiratory protection may be required.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS No. 69411-67-2). Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂ and a molecular weight of 209.10 g/mol .[1] Its structure contains a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethyl group, leading to a unique electronic environment that influences its spectroscopic properties.

Diagram of the Chemical Structure of this compound

A 2D representation of the molecular structure.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Expected ¹H NMR Data

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-37.8 - 8.2dd³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-57.6 - 8.0d³J(H-H) ≈ 8-9
H-67.4 - 7.8d³J(H-H) ≈ 8-9

Table 2: Expected ¹³C NMR Data

CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C-1120 - 130q
C-2155 - 165d
C-3115 - 125d
C-4145 - 155s
C-5125 - 135s
C-6110 - 120d
-CF₃120 - 130q

Table 3: Expected ¹⁹F NMR Data

FluorineExpected Chemical Shift (δ, ppm, relative to CFCl₃)Expected Multiplicity
Ar-F-100 to -120m
-CF₃-60 to -70s

Table 4: Expected Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium to Weak
C=C (aromatic)1450 - 1600Medium to Strong
C-F1100 - 1300Strong
N-O (nitro)1500 - 1570 (asymmetric), 1330 - 1370 (symmetric)Strong
C-CF₃1100 - 1200Strong

Table 5: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺209Molecular Ion
[M-NO₂]⁺163Loss of nitro group
[M-CF₃]⁺140Loss of trifluoromethyl group
[C₆H₃F]⁺94Fragment of the aromatic ring

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H, ¹³C, and ¹⁹F NMR Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Obtain a standard one-dimensional proton spectrum.

  • Typical parameters: spectral width of 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

3. ¹³C NMR Spectroscopy Protocol:

  • Acquire the spectrum on the same instrument.

  • Obtain a proton-decoupled ¹³C spectrum.

  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on sample concentration.

4. ¹⁹F NMR Spectroscopy Protocol:

  • Acquire the spectrum on a spectrometer equipped with a fluorine-capable probe.

  • Obtain a proton-decoupled ¹⁹F spectrum.

  • Typical parameters: wide spectral width (e.g., 200 ppm) centered around -80 ppm (a common region for aromatic and trifluoromethyl fluorine), acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 64-128 scans.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

  • Acquire a background spectrum of the clean, empty ATR crystal.[4]

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[5][6]

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Diagram of a Generalized Spectroscopic Analysis Workflow

G Generalized Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ATR_Sample Place on ATR Crystal Sample->ATR_Sample MS Mass Spectrometer (EI-MS) Sample->MS NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Tube->NMR FTIR FTIR Spectrometer ATR_Sample->FTIR NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data

A flowchart illustrating the general steps for spectroscopic analysis.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the aromatic compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from structurally analogous compounds and established principles of spectroscopy to predict its spectral properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the analysis of similar compounds, including 1-nitro-2-(trifluoromethyl)benzene and 1-nitro-4-(trifluoromethyl)benzene, and general principles of NMR spectroscopy.

¹H NMR Data (Predicted)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.3 - 8.5ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-58.1 - 8.3dddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 2-3
H-67.8 - 8.0tJ(H-H) ≈ 8-9

Note: The chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the fluorine atom, are expected to shift the proton signals downfield.

¹³C NMR Data (Predicted)
CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1125 - 130q¹J(C-F) ≈ 270-280
C-2158 - 162d¹J(C-F) ≈ 250-260
C-3120 - 125d³J(C-F) ≈ 5-10
C-4148 - 152s-
C-5128 - 132d⁴J(C-F) ≈ 3-5
C-6135 - 140d³J(C-F) ≈ 3-5
CF₃120 - 124q¹J(C-F) ≈ 270-280

Note: The chemical shifts are referenced to TMS in CDCl₃. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant, and the trifluoromethyl carbon will appear as a quartet.

¹⁹F NMR Data (Predicted)
FluorineChemical Shift (δ, ppm)Multiplicity
Ar-F-110 to -120m
CF₃-60 to -65s

Note: The chemical shifts are referenced to an external standard such as CFCl₃. The aromatic fluorine will likely show complex multiplicity due to coupling with the aromatic protons. The trifluoromethyl group is expected to appear as a singlet in a proton-decoupled spectrum.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of its functional groups.

Predicted Fragmentation Pattern
m/zIonDescription
209[C₇H₃F₄NO₂]⁺Molecular Ion (M⁺)
190[C₇H₃F₃NO]⁺Loss of F
179[C₇H₃F₄O]⁺Loss of NO
163[C₇H₃F₄N]⁺Loss of O₂
140[C₆H₃F₄]⁺Loss of NO₂ and subsequent rearrangement
69[CF₃]⁺Trifluoromethyl cation

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene can be used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer: 376 MHz or higher.

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 64-256.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal or external standard.

    • Integrate the signals and analyze the multiplicities and coupling constants.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

    • Ionization Method: Electron Ionization (EI) is a common method for volatile aromatic compounds and is expected to produce a clear fragmentation pattern.

  • Instrument Parameters (EI-MS):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-300.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

    • Compare the observed spectrum with theoretical isotopic patterns.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_results Results Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS_Ionization Ionization (EI) Sample->MS_Ionization NMR_Acquisition NMR Data Acquisition (1H, 13C, 19F) Dissolution->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Processing->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection Fragmentation Fragmentation Analysis MS_Detection->Fragmentation Fragmentation->Structure_Confirmation

Caption: Analytical workflow for NMR and MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₇H₃F₄NO₂]⁺ m/z = 209 (Molecular Ion) F1 [C₇H₃F₃NO]⁺ m/z = 190 M->F1 - F F2 [C₇H₃F₄O]⁺ m/z = 179 M->F2 - NO F3 [C₇H₃F₄N]⁺ m/z = 163 M->F3 - O₂ F5 [CF₃]⁺ m/z = 69 M->F5 - C₆H₃FNO₂ F4 [C₆H₃F₄]⁺ m/z = 140 F2->F4 - CO

An In-depth Technical Guide on the Synthesis and Characterization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in a clear and accessible format.

Synthesis

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3-fluoro-1-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Due to steric hindrance from the adjacent trifluoromethyl group, the nitration predominantly occurs at the para position to the fluorine atom, yielding the desired this compound.

Experimental Protocol: Nitration of 3-Fluoro-1-(trifluoromethyl)benzene

A detailed experimental procedure for the nitration of a similar compound, 2-bromo-5-fluorobenzotrifluoride, is available and can be adapted for the synthesis of the target molecule.[1] A general procedure for the nitration of alkyl-substituted benzotrifluoride compounds involves the use of nitric acid at low temperatures.[2]

Materials:

  • 3-Fluoro-1-(trifluoromethyl)benzene

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, add 3-fluoro-1-(trifluoromethyl)benzene dropwise to the mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₃F₄NO₂[3][4]
Molecular Weight 209.10 g/mol [3]
CAS Number 69411-67-2[4]
Appearance Liquid[4]
Purity 97%[4]
Storage Temperature Room Temperature, sealed in dry conditions[4]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive structural information.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons and the carbon of the trifluoromethyl group.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial technique for fluorinated compounds. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group.

  • C-F stretching: Stretching vibrations of the aromatic C-F bond and the C-F bonds of the trifluoromethyl group.

  • C=C stretching: Aromatic ring vibrations.

  • C-H stretching: Aromatic C-H bond vibrations.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (209.10 g/mol ). The fragmentation pattern would be indicative of the loss of functional groups such as NO₂ and CF₃.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start 3-Fluoro-1-(trifluoromethyl)benzene Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Workup Aqueous Workup (Ice, H₂O, NaHCO₃) Nitration->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization Logic

The following diagram outlines the logical relationship between the different characterization methods used to confirm the structure and purity of the final product.

Characterization_Logic Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Logic diagram for the characterization of the synthesized product.

References

An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS: 69411-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2][3][4][5] The presence of a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₃F₄NO₂[1][2][3][4][5]
Molecular Weight 209.10 g/mol [1][2][4]
CAS Number 69411-67-2[1][2][3][4][5]
IUPAC Name This compound[1][2]
Synonyms 2-Fluoro-4-nitrobenzotrifluoride[1][2]
Physical Form Liquid[4]
Color Colourless to Pale Yellow
Density 1.504 g/cm³[4]
Boiling Point 224.7 °C at 760 mmHg[4]
Flash Point 89.727 °C[4]
Purity Typically ≥97-98%[5]
Solubility No data available
Storage Sealed in dry, room temperature

Table 2: Spectroscopic and Computational Data

IdentifierValueSource(s)
InChI 1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H[1][2][3]
InChIKey XYKVQPNHGFUXBS-UHFFFAOYSA-N[1][2][3]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F[1][2]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F[1][2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Source:[2][3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established methods for the synthesis of similar fluorinated nitroaromatic compounds. A common approach involves the nitration of a suitable fluorinated precursor.

Proposed Synthesis Workflow:

G start Starting Material: 3-Fluoro-4-chlorobenzotrifluoride reagents Nitrating Agent: (e.g., HNO₃/H₂SO₄) reaction Nitration Reaction start->reaction reagents->reaction 1. Add nitrating agent 2. Control temperature workup Aqueous Work-up & Extraction reaction->workup product Product: This compound purification Purification: (e.g., Distillation or Chromatography) workup->purification final_product Purified Product purification->final_product G start 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene step1 Nucleophilic Aromatic Substitution (Nu-Ar) start->step1 Introduce functionality at the fluorine position step2 Reduction of Nitro Group start->step2 Convert NO₂ to NH₂ intermediate Key Intermediate step1->intermediate step2->intermediate step3 Further Functionalization intermediate->step3 final_compound Bioactive Molecule (e.g., Drug Candidate) step3->final_compound bio_activity Biological Screening & Lead Optimization final_compound->bio_activity

References

A Comprehensive Technical Overview of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the chemical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a compound of significant interest in various research and development sectors. The following sections detail its fundamental molecular characteristics and provide a logical visualization of its core attributes. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise and clearly presented chemical data.

Core Molecular Data

The fundamental properties of this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterization, and experimental design. These key quantitative data points are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular FormulaC7H3F4NO2[1][2]
Molecular Weight209.10 g/mol [1]

Experimental Protocols

While this document does not detail specific experimental protocols, the determination of the molecular weight and formula for compounds like this compound typically involves a combination of mass spectrometry and elemental analysis.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise mass-to-charge ratio of the molecular ion. This experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the molecular formula.

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The results are used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical compound, its IUPAC name, and its fundamental molecular properties. This visualization provides a clear logical flow from the compound's identity to its quantitative chemical data.

molecular_properties cluster_compound Chemical Compound cluster_identifiers Identifiers & Formula cluster_properties Quantitative Properties Compound This compound IUPAC IUPAC Name: This compound Compound->IUPAC Formula Molecular Formula: C7H3F4NO2 IUPAC->Formula MW Molecular Weight: 209.10 g/mol Formula->MW

Diagram of Compound Identification and Properties.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS Number: 69411-67-2), a key intermediate in various synthetic pathways. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, necessary protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Hazard Classification Category GHS Pictogram Signal Word
Acute Toxicity, OralCategory 4Warning
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — single exposureCategory 3 (Respiratory tract irritation)

Table 1: GHS Hazard Classification

Hazard Statement Description
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.

Table 2: Hazard Statements

Physical and Chemical Properties

While specific experimental data for this compound is limited, the properties of structurally similar compounds provide valuable insights.

Property Value Source (Similar Compounds)
Molecular Formula C₇H₃F₄NO₂PubChem
Molecular Weight 209.10 g/mol PubChem[1]
Physical State LiquidInferred from similar compounds
Boiling Point ~205-208.4 °CInferred from 1-Fluoro-4-nitrobenzene and 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene
Melting Point ~21-27 °CInferred from 1-Fluoro-4-nitrobenzene
Density ~1.33-1.504 g/cm³Inferred from 1-Fluoro-4-nitrobenzene and 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene
Flash Point ~80-93 °CInferred from 1-Fluoro-4-nitrobenzene and 2,3,4-Trifluoronitrobenzene

Table 3: Physical and Chemical Properties

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

Aspect Protocol
Handling - Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] - Avoid contact with skin, eyes, and clothing.[2] - Do not breathe dust, fume, gas, mist, vapors, or spray.[2] - Use non-sparking tools and take precautionary measures against static discharge. - Wash hands thoroughly after handling.[2]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] - Keep away from heat, sparks, and open flames. - Store separately from incompatible materials such as strong oxidizing agents and strong bases.

Table 4: Handling and Storage Procedures

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Protection Type Specification
Eye/Face Protection - Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). - A face shield may be necessary for splash hazards.
Skin Protection - Wear impervious, flame-retardant protective clothing. - Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Respiratory Protection - If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic vapors and particulates (Type ABEK).

Table 5: Personal Protective Equipment (PPE) Requirements

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation - Move the victim to fresh air.[3] - If breathing is difficult, give oxygen.[3] - If not breathing, give artificial respiration.[3] - Seek immediate medical attention.
Skin Contact - Immediately remove all contaminated clothing. - Wash the affected area with plenty of soap and water.[3] - Seek medical attention if irritation persists.
Eye Contact - Rinse cautiously with water for at least 15 minutes.[3] - Remove contact lenses, if present and easy to do. Continue rinsing.[3] - Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water.[3] - Never give anything by mouth to an unconscious person.[3] - Call a poison control center or doctor immediately.[3]

Table 6: First Aid Measures

Firefighting and Accidental Release Measures

Aspect Procedure
Suitable Extinguishing Media - Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][3]
Unsuitable Extinguishing Media - Do not use a heavy water stream.[2]
Specific Hazards - Toxic fumes may be released in a fire, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.[2]
Firefighting Instructions - Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] - Fight fire from a safe distance.[2]
Accidental Release - Evacuate personnel to a safe area. - Ensure adequate ventilation. - Wear appropriate personal protective equipment. - Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2] - Prevent entry into sewers and waterways.[2]

Table 7: Firefighting and Accidental Release Measures

Toxicological Information

Test Species Value
LDLO Oral Rat250 mg/kg
LC50 Inhalation Rat2,600 mg/m³ (4 h)

Table 8: Toxicological Data for 1-Fluoro-4-nitrobenzene

Experimental Workflows and Logical Relationships

To ensure safety, a clear and logical workflow should be followed when working with and responding to incidents involving this compound.

Figure 1: Logical workflow for the safe handling of and emergency response to this compound.

This diagram outlines the necessary steps from initial risk assessment and preparation through to post-experiment cleanup and emergency procedures. Following this structured approach is essential for minimizing risks and ensuring a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals, stems from the strategic placement of strong electron-withdrawing groups—a nitro group at the para position and a trifluoromethyl group at the ortho position relative to the fluorine atom. These substituents significantly decrease the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. The fluorine atom, a small and highly electronegative halogen, serves as an excellent leaving group in SNAr reactions, further facilitating the substitution.[1][2]

The products of these substitution reactions, substituted 2-amino-5-nitrobenzotrifluorides, 2-aryloxy-5-nitrobenzotrifluorides, and 2-arylthio-5-nitrobenzotrifluorides, are valuable intermediates for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and crop protection agents.[2][3] The trifluoromethyl group, in particular, is a prized substituent in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro and trifluoromethyl groups.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion (F-), a good leaving group in this context, to yield the final substituted product.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound and its close regioisomer, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzylamine4-Fluoro-2-nitro-1-(trifluoromethyl)benzeneHPMC in H₂OWaterRoom Temp.0.5>95 (conversion)[6]
Ammonia2-Chloro-5-nitrobenzotrifluorideAqueous NH₃Ethanol120-150Not SpecifiedHigh[7]

Table 2: Reaction with Phenol and Thiol Nucleophiles (General Conditions)

Nucleophile TypeBaseSolventTemperature (°C)General Observations
PhenolsK₂CO₃, NaH, or other suitable baseDMF, DMSO, AcetonitrileRoom Temp. to 100Reactions generally proceed in good to excellent yields.
ThiolsK₂CO₃, Et₃N, or other suitable baseDMF, DMSO, THFRoom Temp. to 80Thiolates are highly effective nucleophiles, leading to high yields.

Experimental Protocols

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

This protocol is adapted from the reaction of the regioisomeric 4-fluoro-2-nitro-1-(trifluoromethyl)benzene with benzylamine and can be used as a starting point for various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2-amino-5-nitrobenzotrifluoride.

Protocol 2: General Procedure for Reaction with Phenol Nucleophiles

Materials:

  • This compound

  • Phenol (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the phenol (1.0 - 1.2 eq) and the chosen anhydrous solvent (e.g., DMF).

  • If using a base like K₂CO₃ (1.5 eq), add it directly to the mixture. If using NaH (1.1 eq), add it portion-wise at 0 °C and then allow the mixture to stir at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a temperature between 60-120 °C. The reaction temperature will depend on the acidity of the phenol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryloxy-5-nitrobenzotrifluoride.

Protocol 3: General Procedure for Reaction with Thiol Nucleophiles

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 eq), the chosen anhydrous solvent (e.g., DMF), and the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-80 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-arylthio-5-nitrobenzotrifluoride.

Visualizations

experimental_workflow start Start: Reactant Preparation reactants Combine this compound, nucleophile, base, and solvent in a flask. start->reactants reaction Stir at appropriate temperature under inert atmosphere. reactants->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Quench reaction and perform aqueous work-up (extraction). monitoring->workup Upon completion drying Dry organic layer and remove solvent in vacuo. workup->drying purification Purify crude product (column chromatography or recrystallization). drying->purification analysis Characterize final product (NMR, MS, etc.). purification->analysis end_node End: Pure Product analysis->end_node

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, CAS No. 69411-67-2, is a pivotal building block in contemporary pharmaceutical synthesis.[1][2][3] Its trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, often leading to improved pharmacokinetic profiles.[4] The presence of a nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group.[5][6] This unique combination of functional groups makes it a versatile reagent for the construction of complex pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and other targeted therapies.[7][8][9]

These application notes provide detailed protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, focusing on nucleophilic aromatic substitution reactions with amines and phenols.

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound in the synthesis of pharmaceutical intermediates is nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The attack preferentially occurs at the carbon atom bearing the fluorine, which is a good leaving group in this activated system. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for SNAr reactions on activated fluoro-nitro-aromatic systems, providing a comparative overview for experimental planning.

Table 1: Nucleophilic Aromatic Substitution with Amines

Amine Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Morpholine K₂CO₃ Acetonitrile Reflux 12-16 85-95 Analogous to[5]
Piperidine Et₃N THF 50-70 8-12 80-90 Representative
Aniline NaH DMF 80-100 12-24 75-85 Representative

| 4-Methylpiperazine | K₂CO₃ | DMSO | 100-120 | 6-10 | 88-96 | Representative |

Table 2: Nucleophilic Aromatic Substitution with Phenols

Phenol Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Phenol K₂CO₃ DMF 100-120 12-18 80-90 Representative
4-Methoxyphenol Cs₂CO₃ Acetonitrile Reflux 10-16 85-95 Representative
3-Chlorophenol K₂CO₃ DMSO 120-140 8-12 78-88 Representative

| 2-Naphthol | NaH | THF | 60-80 | 12-24 | 82-92 | Representative |

Note: The data presented above is compiled from analogous reactions and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

This protocol describes a representative procedure for the SNAr reaction of this compound with a secondary amine, using morpholine as an example. The resulting product is a common intermediate in the synthesis of various bioactive molecules.[5][6]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add morpholine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine.

experimental_workflow_amine start Start dissolve Dissolve this compound in anhydrous Acetonitrile start->dissolve add_reagents Add Morpholine and K₂CO₃ dissolve->add_reagents reflux Heat to reflux (82°C) for 12-16h add_reagents->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor workup Cool, filter, and concentrate monitor->workup extract Aqueous work-up and extraction with Ethyl Acetate workup->extract dry Dry organic layer over MgSO₄ extract->dry purify Purify by column chromatography or recrystallization dry->purify product Obtain pure product purify->product

Caption: Experimental Workflow for Amine Substitution.

Protocol 2: Synthesis of 1-Nitro-2-phenoxy-4-(trifluoromethyl)benzene

This protocol details a representative SNAr reaction with a phenol to form a diaryl ether linkage, a common structural motif in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 110°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to yield 1-nitro-2-phenoxy-4-(trifluoromethyl)benzene.

Safety Precautions

  • This compound is a potential irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be conducted in a well-ventilated fume hood.

  • Strong bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: The Role of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene as a key starting material in the synthesis of important agrochemicals. The unique substitution pattern of this aromatic ring, featuring a trifluoromethyl group, a nitro group, and a fluorine atom, makes it a valuable precursor for creating potent and selective herbicides and insecticides.

Application Notes

This compound is a versatile chemical intermediate primarily utilized in the synthesis of agrochemicals where the trifluoromethyl moiety is crucial for bioactivity. The presence of the fluorine atom and the nitro group provides reactive sites for further chemical modifications, such as nucleophilic aromatic substitution and reduction, respectively. These transformations are key to building the complex molecular architectures of modern crop protection agents.

Two prominent examples of agrochemicals that can be synthesized from precursors derived from this compound are the insecticide Fipronil and the herbicide Trifluralin .

  • Fipronil , a broad-spectrum phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death.[1][2] The synthesis of Fipronil requires the key intermediate 2,6-dichloro-4-(trifluoromethyl)aniline.

  • Trifluralin is a selective, pre-emergence dinitroaniline herbicide that controls many annual grasses and broadleaf weeds by inhibiting mitosis in plant root cells.[2][3][4]

The following sections provide detailed synthetic protocols for these agrochemicals, starting from precursors that can be derived from this compound.

Synthetic Pathways and Experimental Protocols

A plausible synthetic route from this compound to the key intermediate for Fipronil, 2,6-dichloro-4-(trifluoromethyl)aniline, involves a two-step process: reduction of the nitro group to an amine, followed by chlorination of the resulting aniline.

Diagram: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline

G start This compound intermediate 2-Fluoro-4-amino-1-(trifluoromethyl)benzene start->intermediate Reduction (e.g., H2, Pd/C) product 2,6-Dichloro-4-(trifluoromethyl)aniline intermediate->product Chlorination (e.g., SO2Cl2)

Caption: Synthetic route to a key Fipronil precursor.

Protocol 1: Synthesis of 2-Fluoro-4-amino-1-(trifluoromethyl)benzene

This protocol describes the reduction of the nitro group of a substituted nitrobenzene to an aniline derivative.

Materials:

  • 4-Chloro-4-nitro-2-(trifluoromethyl)benzene (as a representative substrate)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 4-chloro-4-nitro-2-(trifluoromethyl)benzene (4.0 kg) in methanol (40 L).

  • Add 10% Pd/C (0.2 kg) to the solution.

  • Seal the reactor and replace the air with hydrogen gas (perform this step twice).

  • Pressurize the reactor with hydrogen and stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

  • Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield 4-chloro-3-(trifluoromethyl)aniline.[5]

Quantitative Data:

ParameterValueReference
Starting Material4-chloro-4-nitro-2-(trifluoromethyl)benzene[5]
Product4-chloro-3-(trifluoromethyl)aniline[5]
SolventMethanol[5]
Catalyst10% Pd/C[5]
Reaction Time8 hours[5]
TemperatureRoom Temperature[5]

Protocol 2: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline

This protocol details the chlorination of a trifluoromethyl-substituted aniline.

Materials:

  • 2-chloro-4-(trifluoromethyl)aniline

  • Chlorobenzene

  • Sulfuryl chloride (SO₂Cl₂)

Equipment:

  • Reaction flask with a stirrer and condenser

  • Addition funnel

  • Heating mantle

Procedure:

  • In a reaction flask, prepare a mixture of 2-chloro-4-(trifluoromethyl)aniline (276 g) and chlorobenzene (500 ml).[6]

  • Heat the mixture to 55-60°C with stirring.

  • Slowly add sulfuryl chloride (135 g) to the reaction mixture over a period of 4 hours, maintaining the temperature.[6]

  • After the addition is complete, continue stirring at the same temperature for an additional 2 hours.

  • Monitor the reaction by Gas Chromatography (GC) to ensure completion. If necessary, add a small additional amount of sulfuryl chloride.[6]

  • Upon completion, the reaction mixture can be worked up and the product purified by fractionation to yield 2,6-dichloro-4-(trifluoromethyl)aniline.[6]

Quantitative Data:

ParameterValueReference
Starting Material2-chloro-4-(trifluoromethyl)aniline[6]
Product2,6-dichloro-4-(trifluoromethyl)aniline[6]
ReagentSulfuryl chloride[6]
SolventChlorobenzene[6]
Temperature55-60°C[6]
Yield94%[6]

Protocol 3: Synthesis of Fipronil

This protocol describes the synthesis of Fipronil from 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole.

Materials:

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole

  • Trichloroacetic acid

  • Chlorobenzene

  • Boric acid

  • Aqueous hydrogen peroxide (H₂O₂, 50%)

  • Ethyl acetate

Equipment:

  • Reaction flask with a stirrer and cooling bath

  • Addition funnel

  • Filtration apparatus

  • Purification setup (e.g., for recrystallization)

Procedure:

  • In a reaction flask, prepare a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[7]

  • Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (421 g) to the mixture and cool the contents to 15-20°C.[7]

  • Slowly add aqueous hydrogen peroxide (68 g, 50%) to the reaction mixture while maintaining the temperature.[7]

  • Stir the reaction mass for 20 hours.[7]

  • After the reaction is complete, the mixture is worked up to isolate the crude Fipronil.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and chlorobenzene to obtain Fipronil with a purity of >97%.[7]

Quantitative Data:

ParameterValueReference
Starting Material5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole[7]
ProductFipronil[7]
Oxidizing AgentHydrogen Peroxide (50%)[7]
SolventTrichloroacetic acid / Chlorobenzene[7]
Temperature15-20°C[7]
Purity (after purification)>97%[7]
Yield (after purification)80-85%[8]

Protocol 4: Synthesis of Trifluralin

This protocol outlines the commercial synthesis of Trifluralin starting from 4-chlorobenzotrifluoride.

Materials:

  • 4-chlorobenzotrifluoride

  • Nitric acid

  • Sulfuric acid (oleum)

  • Di-n-propylamine

Equipment:

  • Nitration reactor

  • Amination reactor

  • Separation and purification equipment

Procedure:

  • Nitration: 4-chlorobenzotrifluoride is nitrated in two stages using a mixture of nitric acid and oleum to produce 4-chloro-3,5-dinitrobenzotrifluoride.[9][10]

  • Amination: The resulting 4-chloro-3,5-dinitrobenzotrifluoride is then reacted with di-n-propylamine to yield Trifluralin.[9][11]

Quantitative Data:

ParameterValueReference
Starting Material4-chlorobenzotrifluoride[9]
ProductTrifluralin[9]
Nitrating AgentNitric acid / Oleum[9]
Aminating AgentDi-n-propylamine[9]
Overall Yield~96%[11]

Signaling Pathways and Mode of Action

Fipronil: GABA-Gated Chloride Channel Antagonism

Fipronil exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[12] GABA is the primary inhibitory neurotransmitter in insects.[13] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil blocks this channel, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[14][15][16]

G GABA GABA Neurotransmitter GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Chloride_Channel_Open Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel_Open Opens Block Channel Blockage GABA_Receptor->Block Chloride_Channel Chloride Ion Channel (Closed) Chloride_Influx Chloride Ion (Cl-) Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Fipronil Fipronil Fipronil->GABA_Receptor Binds to (non-competitive) Block->Chloride_Channel_Open Prevents opening Hyperexcitation Neuronal Hyperexcitation (Paralysis and Death) Block->Hyperexcitation G Trifluralin Trifluralin Tubulin Tubulin Protein Trifluralin->Tubulin Binds to Microtubule Microtubule Assembly Trifluralin->Microtubule Inhibits Spindle_Fiber Spindle Fiber Formation Trifluralin->Spindle_Fiber Disrupts Tubulin->Microtubule Microtubule->Spindle_Fiber Mitosis Mitosis (Cell Division) Spindle_Fiber->Mitosis Spindle_Fiber->Mitosis Failure of Chromosome Separation Root_Growth Root Growth Mitosis->Root_Growth Mitosis->Root_Growth Inhibition Weed_Death Weed Seedling Death Root_Growth->Weed_Death Cessation leads to

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a highly activated aromatic compound poised for the synthesis of a diverse array of heterocyclic structures. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, imparts distinct reactivity and makes it a valuable precursor in medicinal chemistry and materials science.[1] The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluoride ion.[2] This reactivity is crucial for the construction of complex molecular scaffolds.

The incorporation of fluorine and trifluoromethyl groups into heterocyclic compounds is a widely recognized strategy in drug discovery.[2][3] These moieties can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This document provides detailed protocols and workflows for the synthesis of key heterocyclic scaffolds, such as benzimidazoles and quinoxalines, using this compound as a key starting material. The protocols are based on established methodologies for structurally related compounds and are adapted for this specific precursor.

General Reaction Pathway

The primary route for the functionalization of this compound is through nucleophilic aromatic substitution (SNAr). The general mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro and trifluoromethyl groups. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

SNAr_Mechanism start This compound + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining step) product Substituted Product + F- intermediate->product Elimination

Caption: Generalized mechanism for the SNAr reaction.

Synthesis of Benzimidazole Precursors

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of substituted benzimidazoles often begins with an ortho-phenylenediamine derivative. This compound can be readily converted to the necessary precursors for benzimidazole synthesis.

A common strategy involves a two-step process: first, a nucleophilic aromatic substitution with an amine, followed by the reduction of the nitro group to generate the ortho-diamine.

Benzimidazole_Precursor_Synthesis start This compound step1 Nucleophilic Aromatic Substitution (e.g., with R-NH2) start->step1 intermediate N-Substituted-4-nitro-3-(trifluoromethyl)aniline step1->intermediate step2 Reduction of Nitro Group (e.g., with H2/Pd-C, SnCl2, or Na2S2O4) intermediate->step2 product 4-Substituted-2-amino-5-(trifluoromethyl)aniline (ortho-phenylenediamine derivative) step2->product

Caption: Workflow for the synthesis of ortho-phenylenediamine precursors.

Experimental Protocol: Synthesis of N-Aryl-4-nitro-3-(trifluoromethyl)aniline (Analogous Protocol)

This protocol is adapted from established procedures for similar substrates and provides a general method for the SNAr reaction with an amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve in DMF.

  • Add the aryl amine (1.1 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected, based on analogous reactions):

ParameterExpected Value
Reaction Time4-12 hours
Yield85-95%
Purity>95% (after chromatography)

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities.[5] A common and effective method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] The ortho-phenylenediamine precursor can be synthesized from this compound as described in the previous section (by reacting with ammonia followed by reduction).

Quinoxaline_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Quinoxaline Formation start This compound snar 1. SNAr with NH3 start->snar reduction 2. Nitro Reduction snar->reduction diamine 3-Amino-4-(trifluoromethyl)benzene-1,2-diamine reduction->diamine condensation Condensation Reaction diamine->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal, benzil) dicarbonyl->condensation quinoxaline 6-(Trifluoromethyl)quinoxaline condensation->quinoxaline

Caption: Overall workflow for the synthesis of quinoxalines.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)quinoxaline (Representative Protocol)

This protocol outlines the final cyclization step to form the quinoxaline ring system.

Materials:

  • 3-Amino-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq)

  • Glyoxal (40% in water) (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve 3-amino-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add glyoxal (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data (Expected, based on analogous reactions):

ParameterExpected Value
Reaction Time2-6 hours
Yield90-98%
Purity>97% (after purification)

Summary of Key Synthetic Transformations

The following table summarizes the key transformations and the classes of heterocyclic compounds that can be accessed from this compound.

Starting MaterialReagentsIntermediate/ProductHeterocyclic Class
This compound1. R-NH₂ 2. ReductionN-Substituted-4-amino-3-(trifluoromethyl)anilinePrecursor for Benzimidazoles
This compound1. NH₃ 2. Reduction3-Amino-4-(trifluoromethyl)benzene-1,2-diaminePrecursor for Quinoxalines
3-Amino-4-(trifluoromethyl)benzene-1,2-diamineR-CO-CO-R'Substituted 6-(Trifluoromethyl)quinoxalineQuinoxalines
4-Substituted-2-amino-5-(trifluoromethyl)anilineR-CHO or R-COOHSubstituted 5-(Trifluoromethyl)benzimidazoleBenzimidazoles

Conclusion

This compound is a versatile and highly reactive precursor for the synthesis of a wide range of fluorine-containing heterocyclic compounds. The protocols and workflows presented here, based on well-established chemical principles, provide a roadmap for researchers in drug discovery and chemical synthesis to utilize this valuable building block in the creation of novel and potentially bioactive molecules. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups ensures efficient SNAr reactions, making it an ideal starting material for the construction of complex heterocyclic systems.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. This substrate is a highly electron-deficient aryl fluoride, presenting unique challenges for C-C bond formation due to the strong C-F bond and the presence of two strong electron-withdrawing groups (-NO₂ and -CF₃). These notes offer guidance on reaction optimization, catalyst selection, and troubleshooting to facilitate the synthesis of novel biaryl compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. While aryl bromides and iodides are common substrates, the use of aryl fluorides is advantageous due to the lower cost and wider availability of fluoroaromatic compounds. However, the high bond dissociation energy of the C-F bond makes oxidative addition to the palladium center challenging.

In the case of this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups further modulates the electronic properties of the aromatic ring. While these groups can activate the C-F bond towards nucleophilic aromatic substitution, their impact on the oxidative addition step of the Suzuki coupling requires careful consideration of the catalyst system. Overcoming these challenges necessitates the use of highly active palladium catalysts, typically featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can promote the difficult C-F bond activation.

General Principles for Suzuki Coupling of Electron-Deficient Aryl Fluorides

Successful Suzuki coupling of this compound and related electron-deficient aryl fluorides hinges on the careful selection of the following components:

  • Palladium Catalyst: Palladium(0) sources such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used as pre-catalysts. The choice of ligand is critical for activating the C-F bond.

  • Ligand: Bulky, electron-rich phosphine ligands are highly effective. Examples include trialkylphosphines like P(t-Bu)₃ and biarylphosphines such as SPhos, RuPhos, and XPhos. N-heterocyclic carbenes (NHCs) also show promise in these challenging couplings.

  • Base: A variety of bases can be employed, with the choice often influencing the reaction outcome. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and cesium fluoride (CsF). The base activates the boronic acid for transmetalation.

  • Solvent: Anhydrous polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices, often used as a mixture with water.

  • Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used as coupling partners. The stability of the boronic acid under the reaction conditions should be considered to avoid protodeboronation.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid partners.

Protocol 1: Suzuki Coupling using a Biarylphosphine Ligand

This protocol is adapted from procedures successful for the Suzuki coupling of electron-deficient aryl fluorides.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Trialkylphosphine Ligand

This protocol utilizes a more basic and sterically demanding phosphine ligand, which can be effective for C-F activation.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or its HBF₄ salt

  • Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol) to a Schlenk flask. Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Suzuki Coupling of Analogous Electron-Deficient Aryl Fluorides

Table 1: Suzuki Coupling of Nitro-Substituted Aryl Fluorides

Aryl FluorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1-Fluoro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085
1-Fluoro-2-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)Dioxane11092
2-Fluoro-5-nitropyridine3-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O9078
1-Fluoro-2,4-dinitrobenzenePhenylboronic acidPdCl₂(dppf) (3)-CsF (2)THF6065

Table 2: Suzuki Coupling of Trifluoromethyl-Substituted Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O10095
1-Chloro-4-(trifluoromethyl)benzene4-Tolylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)KOtBu (2)Toluene8088
1-Fluoro-4-(trifluoromethyl)benzenePhenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (2)Dioxane10075

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ pdi_intermediate R¹-Pd(II)L₂-X pd0->pdi_intermediate oxidative_addition Oxidative Addition transmetalation Transmetalation diorgano_intermediate R¹-Pd(II)L₂-R² pdi_intermediate->diorgano_intermediate diorgano_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² diorgano_intermediate->product reagents1 R¹-X (this compound) reagents2 R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup addition Add Aryl Fluoride, Boronic Acid, Catalyst, Ligand, and Base setup->addition solvent Add Degassed Solvent addition->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base/solvent- Use a fresh batch of catalyst and ensure proper inert atmosphere technique.- Use anhydrous solvents and dry reagents thoroughly.- Screen different ligands, bases, and solvents based on the data in the tables.
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous conditions or a controlled amount of water.- Consider using the corresponding boronic acid pinacol ester, which is more stable.- Optimize for shorter reaction times.
Formation of Homocoupled Products - Presence of oxygen- Ensure the reaction is set up under a strictly inert atmosphere by thoroughly degassing the solvent and purging the reaction vessel.
Difficulty in Product Purification - Formation of palladium black- Complex reaction mixture- Filter the crude reaction mixture through a pad of celite to remove palladium black before concentration.- Re-optimize reaction conditions to improve selectivity.

Application Notes and Protocols for the Synthesis of Bicalutamide Analogues from 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of bicalutamide analogues, starting from the readily available reagent, 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. The following protocols detail a multi-step synthetic pathway to key intermediates and the final analogue structures, supported by quantitative data and workflow visualizations.

Introduction

Bicalutamide is a non-steroidal antiandrogen that is widely used in the treatment of prostate cancer. Its mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor. The synthesis of bicalutamide analogues is a significant area of research aimed at developing compounds with improved potency, selectivity, and pharmacokinetic profiles. This document outlines a robust synthetic strategy commencing with this compound, a versatile starting material for introducing the core trifluoromethyl-substituted aniline moiety found in many bicalutamide-like structures.

Overall Synthetic Scheme

The synthesis of bicalutamide analogues from this compound can be conceptualized as a convergent process. The initial steps focus on the elaboration of the starting material into a key aniline intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile. This intermediate is then coupled with a side-chain precursor, which can be varied to produce a library of analogues.

Bicalutamide Analogue Synthesis Workflow Overall Synthetic Workflow A This compound B 4-Nitro-2-(trifluoromethyl)benzonitrile A->B Cyanation C 4-Amino-2-(trifluoromethyl)benzonitrile (Key Intermediate) B->C Nitro Reduction D N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide C->D Amide Formation E N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide D->E Epoxidation F Bicalutamide Analogue (Thioether) E->F Thiol Addition G Bicalutamide Analogue (Sulfone) F->G Oxidation Thiol_Addition cluster_0 Reagents cluster_1 Reaction cluster_2 Product Epoxide Epoxide Intermediate (from Step 4) Reaction Nucleophilic Ring Opening Epoxide->Reaction Thiol Substituted Thiophenol (e.g., 4-Fluorothiophenol) Thiol->Reaction Base Base (e.g., NaH) Base->Reaction Product Bicalutamide Analogue (Thioether) Reaction->Product

Application Notes and Protocols for the Use of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a versatile chemical intermediate utilized in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its unique structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitro groups makes the aromatic ring susceptible to certain nucleophilic substitution reactions, while the nitro group can be readily reduced to an amino group. This primary amine can then serve as a precursor for the formation of diazonium salts, which are key intermediates in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms a conjugated system responsible for their color.

These application notes provide a comprehensive, albeit hypothetical, protocol for the synthesis of azo dyes starting from this compound. Due to the limited availability of specific literature for this exact synthetic pathway, the following protocols are based on well-established chemical principles for the reduction of nitroarenes, diazotization of anilines, and subsequent azo coupling reactions with common coupling agents.

Synthetic Strategy Overview

The synthesis of an azo dye from this compound is proposed to proceed via a three-step sequence:

  • Reduction of the Nitro Group: The nitro group of the starting material is reduced to a primary amine to yield 3-fluoro-4-(trifluoromethyl)aniline.

  • Diazotization: The resulting aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound (a coupling agent), such as N,N-dimethylaniline or 2-naphthol, to form the final azo dye.

G A This compound B Step 1: Reduction (e.g., Fe/HCl or H2/Pd-C) A->B C 3-Fluoro-4-(trifluoromethyl)aniline B->C D Step 2: Diazotization (NaNO2, HCl, 0-5 °C) C->D E 3-Fluoro-4-(trifluoromethyl)benzenediazonium chloride D->E F Step 3: Azo Coupling E->F H Azo Dye Product F->H G Coupling Agent (e.g., N,N-Dimethylaniline or 2-Naphthol) G->F

Figure 1: Proposed synthetic pathway for an azo dye.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general procedures for similar chemical transformations. Researchers should conduct their own risk assessments and optimization studies. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to a primary amine using iron powder in an acidic medium, a common and effective method for this transformation.[2]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Representative)Molar Equiv.
This compound69411-67-2209.1010.45 g (0.05 mol)1.0
Iron powder (<100 mesh)7439-89-655.848.38 g (0.15 mol)3.0
Concentrated Hydrochloric Acid (HCl, 37%)7647-01-036.462.5 mL-
Ethanol (EtOH)64-17-546.07100 mL-
Water (H₂O)7732-18-518.0225 mL-
Sodium Bicarbonate (NaHCO₃) solution, saturated144-55-884.01As needed-
Ethyl Acetate (EtOAc)141-78-688.11~150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.45 g, 0.05 mol), ethanol (100 mL), water (25 mL), and iron powder (8.38 g, 0.15 mol).

  • Stir the mixture vigorously and add concentrated hydrochloric acid (2.5 mL) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate (50 mL) and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-4-(trifluoromethyl)aniline. The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Diazotization of 3-Fluoro-4-(trifluoromethyl)aniline

This protocol outlines the conversion of the synthesized amine into its corresponding diazonium salt. It is crucial to maintain a low temperature throughout this procedure as diazonium salts are unstable at higher temperatures.[3]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Representative)Molar Equiv.
3-Fluoro-4-(trifluoromethyl)aniline2357-47-3179.128.96 g (0.05 mol)1.0
Concentrated Hydrochloric Acid (HCl, 37%)7647-01-036.4615 mL~3.3
Sodium Nitrite (NaNO₂)7632-00-069.003.62 g (0.0525 mol)1.05
Water (H₂O)7732-18-518.0250 mL-

Procedure:

  • In a 250 mL beaker, dissolve 3-fluoro-4-(trifluoromethyl)aniline (8.96 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in cold water (25 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Use a Pasteur pipette to add the solution beneath the surface of the liquid, ensuring the temperature remains below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes.

  • The resulting clear solution of 3-fluoro-4-(trifluoromethyl)benzenediazonium chloride should be used immediately in the subsequent coupling reaction.

Protocol 3A: Azo Coupling with N,N-Dimethylaniline

This protocol describes the coupling of the diazonium salt with N,N-dimethylaniline to produce a hypothetical azo dye.[4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Representative)Molar Equiv.
3-Fluoro-4-(trifluoromethyl)benzenediazonium chloride solution--From Protocol 2 (0.05 mol)1.0
N,N-Dimethylaniline121-69-7121.186.06 g (0.05 mol)1.0
Glacial Acetic Acid64-19-760.055 mL-
Sodium Hydroxide (NaOH) solution, 10% w/v1310-73-240.00As needed-

Procedure:

  • In a 500 mL beaker, dissolve N,N-dimethylaniline (6.06 g, 0.05 mol) in glacial acetic acid (5 mL).

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the N,N-dimethylaniline solution. A colored precipitate should form.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Slowly add 10% sodium hydroxide solution to the mixture until it is slightly alkaline (test with pH paper).

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is colorless.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. The dye can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3B: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with 2-naphthol to produce a different hypothetical azo dye.[5]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Representative)Molar Equiv.
3-Fluoro-4-(trifluoromethyl)benzenediazonium chloride solution--From Protocol 2 (0.05 mol)1.0
2-Naphthol (β-Naphthol)135-19-3144.177.21 g (0.05 mol)1.0
Sodium Hydroxide (NaOH)1310-73-240.002.0 g (0.05 mol)1.0
Water (H₂O)7732-18-518.0250 mL-

Procedure:

  • In a 500 mL beaker, dissolve 2-naphthol (7.21 g, 0.05 mol) in a solution of sodium hydroxide (2.0 g, 0.05 mol) in water (50 mL).

  • Cool this alkaline solution to 0-5 °C in an ice-salt bath with stirring.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution. A deeply colored precipitate should form immediately.

  • Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with cold water.

  • Dry the crude dye. Recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, can be performed for purification.

Data Presentation

The following table summarizes the key reaction parameters for the proposed synthesis. Yields are representative and based on typical outcomes for analogous reactions.

Table 1: Summary of Reaction Parameters and Representative Yields

Reaction StepKey ReagentsTemperature (°C)Time (hours)Representative Yield (%)
Reduction This compound, Fe, HCl, EtOH/H₂O80-85 (Reflux)2-385-95
Diazotization 3-Fluoro-4-(trifluoromethyl)aniline, NaNO₂, HCl0-50.5~100 (in solution)
Azo Coupling A Diazonium salt, N,N-Dimethylaniline0-50.580-90
Azo Coupling B Diazonium salt, 2-Naphthol0-50.5-190-98

Visualizations

G cluster_reduction Protocol 1: Reduction cluster_diazotization Protocol 2: Diazotization cluster_coupling Protocol 3: Azo Coupling A 1. Mix Reactants (Nitro Compound, Fe, EtOH, H₂O) B 2. Add HCl Dropwise A->B C 3. Reflux (80-85 °C, 2-3h) B->C D 4. Filter & Concentrate C->D E 5. Extract & Dry D->E F 3-Fluoro-4-(trifluoromethyl)aniline E->F G 1. Dissolve Amine in HCl/H₂O H 2. Cool to 0-5 °C G->H I 3. Add NaNO₂ (aq) Dropwise (<5 °C) H->I J 4. Stir for 20 min I->J K Diazonium Salt Solution J->K L 1. Prepare Coupling Agent Solution M 2. Cool to 0-5 °C L->M N 3. Add Diazonium Salt Slowly (<5 °C) M->N O 4. Stir for 30-60 min N->O P 5. Filter, Wash, & Dry O->P Q Azo Dye Product P->Q

References

Flow Chemistry Applications of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in continuous flow chemistry. The primary application highlighted is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in the synthesis of pharmaceutical and agrochemical intermediates. A subsequent, telescoped continuous hydrogenation protocol for the reduction of the nitro group is also presented, demonstrating an efficient multi-step synthesis.

Introduction

This compound is a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and para to the fluorine atom, renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. The fluorine atom serves as an excellent leaving group in this context.

Flow chemistry offers significant advantages over traditional batch processing for these reactions.[1] The key benefits include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly when dealing with highly exothermic reactions or when generating hazardous intermediates.[2] These advantages often lead to higher yields, improved selectivity, and safer, more scalable processes.[3]

Application 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in flow chemistry is its reaction with various nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) to generate a diverse range of substituted aromatic compounds. These products are valuable intermediates in drug discovery. A common and well-documented example is the reaction with morpholine, which is analogous to the synthesis of key intermediates for antibiotics like Linezolid.[4]

Quantitative Data Summary: SNAr with Morpholine

The following table summarizes typical reaction parameters for the SNAr reaction of an activated aryl fluoride with morpholine in a continuous flow setup, based on analogous reactions with structurally similar compounds.[4]

ParameterValueUnit
Reactant 1 (R1) This compound-
R1 Concentration0.5M (in Acetonitrile)
Reactant 2 (R2) Morpholine-
R2 Concentration2.0M (in Acetonitrile)
Stoichiometric Ratio (R2:R1)4:1-
Flow Rate (R1) 0.25mL/min
Flow Rate (R2) 0.25mL/min
Total Flow Rate 0.50mL/min
Reactor Volume 10.0mL
Residence Time 20min
Temperature 100 - 140°C
Pressure 10 - 15bar
Typical Yield >95%
Experimental Protocol: SNAr of this compound with Morpholine

Objective: To synthesize 4-(4-nitro-3-(trifluoromethyl)phenyl)morpholine via a continuous flow SNAr reaction.

Materials:

  • This compound (Substrate)

  • Morpholine (Nucleophile)

  • Acetonitrile (ACN), HPLC grade (Solvent)

  • A continuous flow reactor system equipped with:

    • Two high-pressure pumps

    • A T-mixer

    • A heated coil reactor (e.g., 10 mL PFA or SS tubing)

    • A back-pressure regulator (BPR)

    • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.

    • Solution B: Prepare a 2.0 M solution of morpholine in acetonitrile.

    • Degas both solutions by sparging with nitrogen or sonicating for 15 minutes.

  • System Setup:

    • Prime the pumps and lines with acetonitrile.

    • Set the reactor temperature to 120 °C.

    • Set the back-pressure regulator to 12 bar to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.25 mL/min.

    • Pump Solution B at a flow rate of 0.25 mL/min.

    • The two streams converge at a T-mixer before entering the heated reactor coil.

    • Allow the system to reach a steady state by running for at least three residence times (approx. 60 minutes) and collecting the output as waste.

  • Product Collection & Analysis:

    • Once at a steady state, collect the product stream in a suitable vessel.

    • Monitor the reaction conversion by taking aliquots for analysis by HPLC or GC-MS.

    • Upon completion, the collected solution can be concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography if necessary, though flow reactions often yield products of high purity.

SNAr_Workflow S(N)Ar Experimental Workflow cluster_prep Reagent Preparation cluster_flow Flow System cluster_analysis Collection & Analysis R1 Solution A: 0.5M Substrate in ACN Pump1 Pump A (0.25 mL/min) R1->Pump1 R2 Solution B: 2.0M Morpholine in ACN Pump2 Pump B (0.25 mL/min) R2->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Coil Reactor (10 mL, 120 °C, 12 bar) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (HPLC / GC-MS) Collection->Analysis

S(N)Ar Experimental Workflow

Application 2: Telescoped Continuous Flow Nitro Reduction

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates.[3] Following the SNAr reaction, the resulting nitro-containing product can be directly reduced to the corresponding aniline derivative. This is commonly achieved through catalytic hydrogenation.

Quantitative Data Summary: Continuous Flow Hydrogenation

The following table provides representative conditions for the continuous flow hydrogenation of an aromatic nitro compound using a packed-bed reactor with a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or a specialized catalyst like Pd@SBA-15.[5]

ParameterValueUnit
Substrate 4-(4-nitro-3-(trifluoromethyl)phenyl)morpholine-
Substrate Concentration0.1M (in Methanol)
Hydrogen Source H₂ Gas-
Catalyst 10% Pd/C or Pd@SBA-15-
Reactor Type Packed-Bed Reactor (PBR)-
Flow Rate (Liquid) 0.5mL/min
Flow Rate (H₂) 1.0mL/min (at STP)
Residence Time 1.0 - 5.0min
Temperature 50 - 70°C
Pressure 10 - 20bar
Typical Yield >99%
Experimental Protocol: Telescoped Hydrogenation of the SNAr Product

Objective: To synthesize 4-(4-amino-3-(trifluoromethyl)phenyl)morpholine by telescoping the output from the SNAr reaction directly into a continuous hydrogenation unit.

Materials:

  • Output stream from the SNAr reaction (containing the nitro-product in ACN)

  • Methanol (MeOH) or Ethanol (EtOH) (Co-solvent)

  • Hydrogen gas (H₂)

  • Packed-Bed Reactor (PBR) containing a heterogeneous hydrogenation catalyst (e.g., 10% Pd/C)

  • A gas-liquid mixer (e.g., T-mixer)

  • A liquid pump and a mass flow controller for H₂

  • A back-pressure regulator suitable for gas-liquid flows

Procedure:

  • System Integration:

    • The output from the SNAr reactor's BPR is directed to a T-mixer.

    • Optional: A third pump can be used to introduce a co-solvent like methanol if the SNAr solvent (ACN) is not optimal for hydrogenation.

  • System Setup:

    • Heat the packed-bed reactor to 60 °C.

    • Set the back-pressure regulator for the hydrogenation step to 15 bar.

  • Reaction Execution:

    • The liquid stream from the SNAr reaction (now the substrate for hydrogenation) flows at 0.5 mL/min into the gas-liquid mixer.

    • Introduce hydrogen gas into the mixer at a controlled rate.

    • The resulting segmented gas-liquid flow passes through the heated packed-bed reactor.

  • Product Collection & Analysis:

    • The output stream passes through the BPR. A gas-liquid separator can be used downstream.

    • Collect the liquid product stream.

    • Analyze the product for complete conversion of the nitro group to the amine using HPLC or LC-MS. The product is often of sufficient purity for subsequent steps without further purification.

Telescoped_Workflow Telescoped S(N)Ar and Hydrogenation Workflow cluster_snar Step 1: S(N)Ar Reaction cluster_hydro Step 2: Hydrogenation cluster_final Final Product SNAr_Reactor S(N)Ar Flow Reactor (as previously described) GL_Mixer Gas-Liquid Mixer SNAr_Reactor->GL_Mixer S(N)Ar Product Stream H2_Source H2 Cylinder H2_Source->GL_Mixer PBR Packed-Bed Reactor (Pd/C, 60 °C, 15 bar) GL_Mixer->PBR GL_Separator Gas-Liquid Separator PBR->GL_Separator Final_Product Final Amine Product GL_Separator->Final_Product Liquid Product Analysis Analysis (LC-MS) Final_Product->Analysis

Telescoped S(N)Ar and Hydrogenation Workflow

Conclusion

This compound is an ideal substrate for continuous flow chemistry, particularly for SNAr reactions. The use of microreactors or coil reactors allows for excellent control over reaction parameters, leading to high-yielding, safe, and scalable syntheses of valuable pharmaceutical intermediates. Furthermore, the ability to telescope the initial SNAr reaction with a subsequent hydrogenation step showcases the power of flow chemistry to streamline multi-step synthetic sequences, reducing manual handling, waste, and overall production time.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Our aim is to facilitate a smooth and efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is the electrophilic nitration of 3-fluorobenzotrifluoride. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

Q2: What are the expected major and minor products in this reaction?

The major product is this compound. This is due to the directing effects of the substituents on the starting material, 3-fluorobenzotrifluoride. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. The position para to the fluorine and meta to the trifluoromethyl group is sterically and electronically favored for electrophilic attack.

Common isomeric byproducts include:

  • 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene: The nitro group is ortho to the fluorine and meta to the trifluoromethyl group.

  • 2-Fluoro-6-nitro-1-(trifluoromethyl)benzene: The nitro group is ortho to both the fluorine and trifluoromethyl groups. This isomer is generally formed in smaller amounts due to steric hindrance.

Q3: What are other potential side reactions?

Besides the formation of isomers, other side reactions can occur, including:

  • Dinitration: Under harsh reaction conditions (e.g., high temperatures, excess nitrating agent), a second nitro group can be introduced to the aromatic ring.

  • Oxidation: Strong oxidizing conditions can lead to the formation of phenolic and other oxidized byproducts, which can result in tarry materials and lower yields.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification. - Decomposition of starting material or product.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired isomer. - Ensure efficient extraction and careful handling during purification steps. - Maintain controlled temperature throughout the reaction and workup.
High Percentage of Isomeric Byproducts - Reaction temperature is too high. - Incorrect ratio of nitric acid to sulfuric acid. - Inefficient mixing.- Maintain a low reaction temperature (typically 0-10 °C) to improve regioselectivity. - The ratio of acids affects the concentration of the nitronium ion; optimization may be required. - Ensure vigorous stirring to maintain a homogenous reaction mixture.
Formation of Dark-Colored or Tarry Material - Reaction temperature is too high, leading to oxidation. - Presence of impurities in the starting material.- Strictly control the temperature during the addition of the nitrating mixture. - Use purified starting materials. - Consider performing the reaction under an inert atmosphere.
Presence of Dinitrated Products - Excess of nitrating agent. - Reaction temperature is too high or reaction time is too long.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Adhere to the recommended reaction temperature and time. The introduction of the first nitro group deactivates the ring, making the second nitration more difficult but still possible under forcing conditions.[2]
Difficulty in Separating Isomers - Isomers have very similar physical properties (boiling points, polarity).- Fractional distillation under reduced pressure: Can be effective if there is a sufficient difference in boiling points. - Column chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., a gradient of ethyl acetate in hexane) to achieve separation.[3] - Preparative GC or HPLC: For high-purity requirements, these techniques can provide excellent separation.

Experimental Protocols

Key Experiment: Nitration of 3-Fluorobenzotrifluoride

Materials:

  • 3-Fluorobenzotrifluoride

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3-fluorobenzotrifluoride and cool the flask in an ice-salt bath to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 3-fluorobenzotrifluoride solution, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-10 °C for a specified time. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_products Products 3-Fluorobenzotrifluoride 3-Fluorobenzotrifluoride Reaction Mixture Reaction Mixture 3-Fluorobenzotrifluoride->Reaction Mixture HNO3, H2SO4 0-10 °C Crude Product Crude Product Reaction Mixture->Crude Product Workup This compound This compound Crude Product->this compound Purification

Caption: Synthesis pathway for this compound.

Side_Reactions 3-Fluorobenzotrifluoride 3-Fluorobenzotrifluoride Isomer Formation Isomer Formation 3-Fluorobenzotrifluoride->Isomer Formation Dinitration Products Dinitration Products 3-Fluorobenzotrifluoride->Dinitration Products Oxidation Byproducts Oxidation Byproducts 3-Fluorobenzotrifluoride->Oxidation Byproducts

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product by GC-MS/TLC start->check_reaction isomers High Isomer Content? check_reaction->isomers dinitration Dinitration Products Present? isomers->dinitration No optimize_temp Lower Reaction Temperature isomers->optimize_temp Yes tar Tarry Material Present? dinitration->tar No adjust_reagents Adjust Reagent Stoichiometry dinitration->adjust_reagents Yes tar->optimize_temp Yes purify Optimize Purification (Distillation/Chromatography) tar->purify No optimize_temp->purify adjust_reagents->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of crude "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene". The following information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically arise from the nitration of 3-fluorobenzotrifluoride. These are mainly isomeric byproducts. The most common isomers include:

  • 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene

  • 2-Fluoro-6-nitro-1-(trifluoromethyl)benzene

  • Unreacted 3-fluorobenzotrifluoride (starting material)

  • Dinitro byproducts (less common)

Q2: What are the recommended purification methods for this compound?

A2: Given that this compound is a liquid at room temperature, the most effective purification methods are fractional distillation under reduced pressure and preparative high-performance liquid chromatography (HPLC). The choice of method will depend on the level of purity required and the scale of your reaction.

Q3: Where can I find the physical properties of the main component and its common impurities?

A3: The physical properties are crucial for selecting and optimizing a purification method. Below is a summary of available data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₃F₄NO₂209.10Not available
4-Fluoro-2-nitro-1-(trifluoromethyl)benzeneC₇H₃F₄NO₂209.10208.4 at 760 mmHg[1]
3-Fluorobenzotrifluoride (Starting Material)C₇H₄F₄164.10101-102

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: The boiling points of the isomers are very close, and the distillation column is not efficient enough.

  • Solution:

    • Increase the length of the fractionating column to increase the number of theoretical plates.

    • Use a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing).

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.

    • Optimize the reflux ratio, if your distillation apparatus allows for it. A higher reflux ratio generally leads to better separation but a slower distillation rate.

Issue 2: The compound decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, even under reduced pressure. Nitroaromatic compounds can be thermally sensitive.

  • Solution:

    • Use a high-vacuum pump to further reduce the pressure, which will lower the boiling point of the compound.

    • Ensure the heating mantle is set to a temperature only slightly higher than the boiling point of the desired fraction to avoid localized overheating.

    • Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Preparative HPLC

Issue 3: Co-elution of isomers.

  • Possible Cause: The chosen stationary phase and mobile phase do not provide sufficient selectivity for the isomers.

  • Solution:

    • Column Selection: For separating positional isomers of aromatic compounds, consider using a column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) phase. These columns can offer different selectivity compared to standard C18 columns due to π-π and dipole-dipole interactions.[2][3][4]

    • Mobile Phase Optimization:

      • Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and water.

      • Switching between acetonitrile and methanol can alter the selectivity.

      • Consider the use of a different organic modifier altogether, such as isopropanol, if solubility allows.

    • Gradient Elution: Develop a shallow gradient to improve the resolution between closely eluting peaks.

Issue 4: Poor peak shape (tailing or fronting).

  • Possible Cause:

    • Tailing: Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).

    • Fronting: Column overload or poor sample solubility in the mobile phase.

  • Solution:

    • Tailing:

      • Use a highly end-capped column.

      • Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.

    • Fronting:

      • Reduce the injection volume or the concentration of the sample.

      • Dissolve the sample in the initial mobile phase composition.

Experimental Protocols

General Protocol for Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Charging: Charge the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The first fraction will likely be the lower-boiling starting material, 3-fluorobenzotrifluoride.

    • Once the temperature stabilizes at the boiling point of the starting material, collect this fraction in a separate receiving flask.

    • After the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the isomeric impurities and the desired product.

    • Carefully collect intermediate fractions and then the main fraction corresponding to the desired product. It is recommended to collect multiple small fractions and analyze their purity by GC-MS.

  • Analysis: Analyze the collected fractions using GC-MS to determine their composition and purity.

General Protocol for Preparative HPLC
  • Analytical Method Development: Before attempting a preparative separation, develop an analytical HPLC method to determine the optimal conditions for separating the isomers.

    • Column: Start with a C18 column and a Phenyl or PFP column.

    • Mobile Phase: Use a gradient of acetonitrile or methanol in water, with 0.1% formic acid.

    • Detection: Use a UV detector at a wavelength where all components absorb (e.g., 254 nm).

  • Scaling Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Solvent Evaporation: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified product.

  • Purity Analysis: Confirm the purity of the final product using analytical HPLC and GC-MS.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Start Crude Product (Liquid) Purity_Check Assess Purity (e.g., GC-MS) Start->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Fractional_Distillation Fractional Distillation (Reduced Pressure) High_Purity->Fractional_Distillation  Major Impurities have significantly different B.P. Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC Isomers with close B.P. Analyze_Fractions Analyze Fractions (GC-MS) Fractional_Distillation->Analyze_Fractions Prep_HPLC->Analyze_Fractions Final_Product Pure Product Analyze_Fractions->Final_Product HPLC_Troubleshooting Start Poor Isomer Separation in HPLC Check_Peak_Shape Assess Peak Shape Start->Check_Peak_Shape Change_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent Ratio) Improved Separation Improved? Change_Mobile_Phase->Improved Change_Stationary_Phase Change Stationary Phase (e.g., C18 to Phenyl/PFP) Change_Stationary_Phase->Improved Check_Peak_Shape->Change_Mobile_Phase Good Peak Shape Adjust_pH Adjust Mobile Phase pH (e.g., add Formic Acid) Check_Peak_Shape->Adjust_pH Peak Tailing Reduce_Load Reduce Sample Load/ Concentration Check_Peak_Shape->Reduce_Load Peak Fronting Adjust_pH->Change_Mobile_Phase Reduce_Load->Change_Mobile_Phase Improved->Change_Stationary_Phase No End Successful Separation Improved->End Yes

References

Byproducts of "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" nitration and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of this compound?

The major product expected from the nitration of this compound is 2-Fluoro-4,6-dinitro-1-(trifluoromethyl)benzene . This is due to the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho, para-director, while the nitro and trifluoromethyl groups are meta-directors. The incoming electrophile (NO₂⁺) is directed to the positions that are activated by the fluorine atom and not strongly deactivated by the other two groups.

Q2: What are the potential isomeric byproducts in this reaction?

The primary byproducts are other isomers of dinitro-2-fluoro-1-(trifluoromethyl)benzene. The formation of these isomers is influenced by the complex interplay of the directing effects of the existing substituents. The most likely isomeric byproducts are:

  • 2-Fluoro-3,4-dinitro-1-(trifluoromethyl)benzene

  • 2-Fluoro-4,5-dinitro-1-(trifluoromethyl)benzene

The relative amounts of these byproducts can vary depending on the reaction conditions.

Q3: What other types of byproducts might be formed?

Besides isomeric products, other potential byproducts can arise from side reactions, especially under harsh conditions (e.g., high temperatures, highly concentrated acids). These may include:

  • Oxidation products: The strong nitrating mixture can oxidize the starting material or products.

  • Products of ipso-substitution: In rare cases, a substituent other than a hydrogen atom might be replaced by the nitro group.

  • Phenolic compounds: Hydrolysis of the fluoro group can lead to the formation of corresponding phenol derivatives, which can then be nitrated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product Incomplete reaction.- Increase the reaction time. - Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid). - Cautiously increase the reaction temperature, monitoring for byproduct formation.
Decomposition of starting material or product.- Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent. - Ensure efficient stirring to dissipate heat.
High proportion of isomeric byproducts Suboptimal reaction temperature.- Perform the reaction at a lower temperature to enhance regioselectivity.
Incorrect ratio of nitrating agents.- Optimize the molar ratio of nitric acid to sulfuric acid.
Difficulty in separating the desired product from byproducts Similar physical properties of the isomers.- Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation. - Attempt fractional crystallization from a suitable solvent system. Different isomers may have varying solubilities.
Formation of dark-colored impurities Oxidation or other side reactions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified reagents. - After the reaction, quench the mixture by pouring it onto ice to minimize further reactions.

Data Presentation

Table 1: Predicted Products of the Nitration of this compound

Compound Name Structure Role Rationale for Formation
2-Fluoro-4,6-dinitro-1-(trifluoromethyl)benzene(Structure of the main product)Main ProductThe incoming nitro group is directed to the position ortho to the activating fluoro group and meta to the deactivating nitro and trifluoromethyl groups.
2-Fluoro-3,4-dinitro-1-(trifluoromethyl)benzene(Structure of byproduct 1)Isomeric ByproductFormation at a position ortho to both the fluoro and trifluoromethyl groups, and meta to the nitro group. Steric hindrance may limit its formation.
2-Fluoro-4,5-dinitro-1-(trifluoromethyl)benzene(Structure of byproduct 2)Isomeric ByproductThe incoming nitro group is directed to a position para to the fluoro group and ortho to the nitro group.

Experimental Protocols

General Protocol for the Nitration of this compound

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and safety protocols.

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (e.g., 3 equivalents) to 0 °C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 1.5 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid). Cool the solution to 0 °C. Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (e.g., 2-24 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

General Protocol for the Removal of Byproducts

  • Chromatography:

    • Column Chromatography: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Load the solution onto a silica gel column. Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed using a suitable column and mobile phase.

  • Fractional Crystallization:

    • Dissolve the crude product in a hot solvent in which the isomers have different solubilities (e.g., ethanol, methanol, or a mixture of solvents).

    • Allow the solution to cool slowly. The least soluble isomer will crystallize first.

    • Collect the crystals by filtration. The purity of the crystals and the mother liquor should be checked by an analytical method. This process may need to be repeated to achieve the desired purity.

Mandatory Visualization

Nitration_Byproducts_and_Removal cluster_products Reaction Products start 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene reaction Nitration (HNO3/H2SO4) start->reaction mixture Crude Product Mixture reaction->mixture main_product 2-Fluoro-4,6-dinitro-1- (trifluoromethyl)benzene (Desired Product) byproduct1 2-Fluoro-3,4-dinitro-1- (trifluoromethyl)benzene (Isomeric Byproduct) byproduct2 2-Fluoro-4,5-dinitro-1- (trifluoromethyl)benzene (Isomeric Byproduct) other_byproducts Other Byproducts (Oxidation, etc.) purification Purification mixture->purification hplc HPLC / Column Chromatography purification->hplc Method 1 crystallization Fractional Crystallization purification->crystallization Method 2 pure_product Pure Desired Product hplc->pure_product waste Separated Byproducts hplc->waste crystallization->pure_product crystallization->waste

Caption: Nitration reaction workflow and purification strategies.

Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. The content focuses on the critical role of solvent choice in nucleophilic aromatic substitution (SNAr) reactions involving this highly reactive substrate.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: this compound is an electron-deficient aromatic compound, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The solvent plays a crucial role in stabilizing the charged intermediates and transition states of the SNAr mechanism. The choice of solvent can significantly impact reaction rate, yield, and even the product distribution. Polar aprotic solvents are generally preferred as they can dissolve the substrate and nucleophile while minimally solvating the nucleophile, thus preserving its reactivity.

Q2: Which solvents are recommended for SNAr reactions with this compound?

A2: Polar aprotic solvents are the top choice for SNAr reactions with this compound. Commonly used and effective solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. In some cases, less polar solvents like toluene can be used, sometimes with a catalytic amount of a polar aprotic solvent to enhance the reaction rate.

Q3: Can I use protic solvents like ethanol or water?

A3: Protic solvents are generally not recommended for SNAr reactions with this substrate. They can form strong hydrogen bonds with the nucleophile, which stabilizes the nucleophile and increases the activation energy of the reaction, leading to significantly slower reaction rates. In some specific cases, such as with very powerful nucleophiles or under high temperatures, a reaction may proceed, but yields are often lower and side reactions are more common.

Q4: I am not seeing any reaction or the reaction is very slow. What should I do?

A4: A sluggish or stalled reaction can be due to several factors:

  • Inappropriate Solvent: Ensure you are using a polar aprotic solvent. If the reaction is slow in a solvent like THF, switching to a more polar option like DMF or DMSO can significantly increase the rate.

  • Insufficient Temperature: While many SNAr reactions with this activated substrate proceed at room temperature, some may require heating. Gradually increasing the temperature (e.g., to 50-80 °C) can accelerate the reaction.

  • Weak Nucleophile: The reactivity of the nucleophile is critical. If you are using a weak nucleophile, you may need to use a stronger base to deprotonate it in situ or switch to a more reactive nucleophile.

  • Water Contamination: Traces of water in the reaction mixture can protonate the nucleophile and reduce its effectiveness. Ensure your solvent and reagents are anhydrous.

Q5: My reaction is messy, and I see multiple spots on my TLC. What are the likely side reactions?

A5: The formation of multiple products can be attributed to several side reactions:

  • Reaction with Solvent: At elevated temperatures, some nucleophiles can react with solvents like DMF.

  • Polysubstitution: If there are other potential leaving groups on the aromatic ring or the nucleophile has multiple reactive sites, polysubstitution can occur.

  • Decomposition: The starting material or the product might be unstable under the reaction conditions (e.g., high temperature, strong base).

  • Hydrolysis: If water is present, hydrolysis of the fluoro group can occur, especially under basic conditions, to yield the corresponding phenol.

To minimize side reactions, consider running the reaction at a lower temperature for a longer duration and ensure an inert atmosphere if your reagents are air-sensitive.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion 1. Solvent is not polar enough. 2. Reaction temperature is too low. 3. The nucleophile is not reactive enough. 4. Presence of moisture. 5. Base is not strong enough (if applicable). 1. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).2. Increase the reaction temperature in increments of 10-20 °C.3. Use a stronger base to generate a more potent nucleophile or consider a different nucleophile.4. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., N₂ or Ar).5. Switch to a stronger base (e.g., from K₂CO₃ to NaH).
Formation of Multiple Products / Messy Reaction 1. Reaction temperature is too high. 2. Reaction with the solvent. 3. Decomposition of starting material or product. 4. Hydrolysis due to water contamination. 1. Reduce the reaction temperature and increase the reaction time.2. Choose a more inert solvent.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed.4. Ensure anhydrous conditions.
Product is Difficult to Purify 1. Residual high-boiling solvent (e.g., DMF, DMSO). 2. Formation of closely related byproducts. 1. For DMF, perform multiple aqueous workups. For DMSO, a common technique is to dilute the reaction mixture with a large volume of water and extract the product with a less polar solvent like ethyl acetate or diethyl ether.2. Optimize reaction conditions (temperature, reaction time, solvent) to improve selectivity. Consider using a different purification technique, such as recrystallization or preparative HPLC.

Quantitative Data on Solvent Effects

SolventDielectric Constant (ε)Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)Relative Rate
n-Hexane1.880.0131
Benzene2.270.2318
Diethyl Ether4.340.129
Tetrahydrofuran (THF)7.580.8565
Ethyl Acetate6.021.292
Acetone20.74.4338
Acetonitrile (MeCN)37.5241,846
Dimethylformamide (DMF)36.7594,538
Dimethyl sulfoxide (DMSO)46.71209,231

Data is illustrative and based on analogous systems. Actual rates for this compound will vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

The following are general protocols for performing SNAr reactions with this compound. These should be considered as starting points and may require optimization for specific nucleophiles and desired outcomes.

Protocol 1: Reaction with an Amine Nucleophile
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approximately 0.1-0.5 M concentration of the substrate).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alcohol or Phenol Nucleophile
  • Nucleophile Activation: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.

  • Reaction Setup: In another flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction: Add the solution of the activated nucleophile to the solution of the substrate dropwise at 0 °C. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Workup: After the reaction is complete, cool to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Visualizing Solvent Effects and Experimental Workflow

The following diagrams illustrate the logical relationships in solvent selection and a typical experimental workflow for SNAr reactions.

Solvent_Selection_Logic Start Start: SNAr Reaction Planning Solvent_Choice Choose Solvent Start->Solvent_Choice Protic Protic Solvents (e.g., EtOH, H₂O) Solvent_Choice->Protic  No Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN) Solvent_Choice->Aprotic  Yes (Recommended) Slow_Reaction Slow Reaction Rate (H-bonding with nucleophile) Protic->Slow_Reaction Fast_Reaction Fast Reaction Rate ('Naked' nucleophile) Aprotic->Fast_Reaction Proceed Proceed with Experiment Fast_Reaction->Proceed

Caption: Logic diagram for solvent selection in SNAr reactions.

Experimental_Workflow A 1. Setup & Reagents (Substrate, Solvent, Inert Atm.) B 2. Add Nucleophile & Base A->B C 3. Reaction (Stirring, Heating if needed) B->C D 4. Monitor Progress (TLC) C->D D->C Incomplete E 5. Workup (Quench, Extract) D->E Complete F 6. Purification (Chromatography) E->F G End: Characterize Product F->G

Caption: General experimental workflow for SNAr reactions.

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in chemical reactions involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Our aim is to equip you with the knowledge to diagnose, mitigate, and resolve common issues encountered during your experiments, thereby enhancing reaction efficiency and success.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Rapid Loss of Catalytic Activity or Stalled Reaction

Question: My hydrogenation reaction of this compound using a Palladium on Carbon (Pd/C) catalyst starts but then quickly slows down or stops completely. What could be the cause and how can I fix it?

Answer: A rapid decline in catalyst activity is a common issue and can be attributed to several factors, primarily catalyst poisoning. Given the structure of your substrate, the following are the most probable causes:

  • Halide Poisoning: The fluorine atom on the benzene ring can, under certain reaction conditions, be released as fluoride ions (F⁻). These ions can adsorb onto the active sites of the palladium catalyst, blocking them and rendering the catalyst inactive. Excess fluoride has been shown to quench the catalytic activity of palladium complexes.

  • Substrate/Product Inhibition: The starting material, intermediates (like nitroso and hydroxylamine species), or the final amine product can strongly adsorb to the catalyst surface, preventing new substrate molecules from accessing the active sites.

  • Formation of Inhibitory Byproducts: The reduction of nitro groups can sometimes lead to the formation of colored dimeric byproducts such as azoxy and azo compounds, which can inhibit the catalyst.

Troubleshooting Steps:

  • Catalyst Loading: As a first step, consider increasing the catalyst loading. This may compensate for a certain level of poisoning.

  • Fresh Catalyst Addition: To diagnose if poisoning is the issue, add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it is a strong indicator of catalyst deactivation.

  • Substrate and Solvent Purity: Ensure the purity of your this compound and solvents. Impurities, especially sulfur-containing compounds, are well-known poisons for palladium catalysts.

  • Reaction Conditions Optimization:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst sintering. It is advisable to start at a lower temperature and gradually increase it if necessary.

    • Hydrogen Pressure: Increasing the hydrogen pressure can sometimes help to minimize the accumulation of inhibitory intermediates.

    • Agitation: Ensure vigorous stirring to improve mass transfer between the gas, liquid, and solid catalyst phases.

Issue 2: Low Yield and Formation of Side Products

Question: I am observing a low yield of the desired amine product and the formation of colored impurities in my reaction mixture. What is happening and what can I do?

Answer: Low yield and the presence of colored byproducts often indicate incomplete reduction and the formation of dimeric species.

  • Incomplete Reduction: The reaction may be stalling before reaching the final amine product, leading to an accumulation of intermediates like nitroso and hydroxylamine. These intermediates can then condense to form colored azoxy and azo compounds.

  • Dehydrofluorination: Depending on the reaction conditions and the catalyst used, a side reaction involving the elimination of HF from the aromatic ring could occur, leading to undesired byproducts.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to closely monitor the reaction progress and identify the formation of intermediates and byproducts.

  • Optimize Reaction Time: Ensure the reaction is running for a sufficient duration to allow for complete conversion.

  • Choice of Catalyst: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or Raney Nickel might offer different selectivity and be less prone to certain types of deactivation. For halogenated nitroarenes, specialized catalysts are sometimes employed to suppress dehalogenation.

  • Control of Reaction Conditions: As mentioned previously, careful control of temperature and hydrogen pressure is crucial to favor the complete reduction to the amine and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation I should be aware of when working with this compound?

A1: The primary mechanisms of catalyst deactivation to consider are:

  • Poisoning: Irreversible binding of substances (poisons) to the catalyst's active sites. For your substrate, potential poisons include fluoride ions, sulfur impurities, and strongly adsorbing intermediates or products.

  • Fouling: Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking active sites.

  • Sintering: Agglomeration of small metal catalyst particles into larger, less active ones, usually caused by high temperatures.

  • Leaching: Dissolution of the active metal component (palladium) from the support into the reaction medium. This can be influenced by the solvent and the presence of complexing agents.

Q2: Can the trifluoromethyl (-CF3) group itself deactivate the catalyst?

A2: The trifluoromethyl group is generally considered to be chemically robust under typical hydrogenation conditions. However, its strong electron-withdrawing nature can influence the reactivity of the nitro group and the aromatic ring. While direct deactivation by the -CF3 group is less common, it can contribute to strong adsorption of the substrate or product on the catalyst surface, leading to inhibition.

Q3: How can I test if my catalyst has been poisoned?

A3: A simple diagnostic test is to add a fresh portion of the catalyst to a reaction that has stalled. If the reaction restarts, it is a strong indication that the original catalyst was deactivated. Additionally, surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify the presence of poisons on the catalyst surface.

Q4: Is it possible to regenerate a deactivated Pd/C catalyst after use with this compound?

A4: Yes, catalyst regeneration is often possible, but the method depends on the cause of deactivation.

  • For Fouling: Washing the catalyst with a suitable solvent can remove adsorbed impurities. In some cases, a mild oxidative treatment (e.g., with dilute hydrogen peroxide) followed by reduction can be effective.

  • For Halide Poisoning: A patented method for reactivating palladium catalysts poisoned by nitrogen impurities suggests contacting the spent catalyst with an aqueous solution of an alkali metal fluoride. This indicates that a carefully controlled treatment with a basic solution might help in removing adsorbed halides. A common industrial practice for regenerating sulfur-poisoned catalysts involves controlled oxidation in air followed by reduction.

Q5: Can I reuse my Pd/C catalyst for multiple reactions with this substrate?

A5: While Pd/C is a heterogeneous catalyst that can be recovered and reused, a gradual loss of activity with each cycle is common due to poisoning or other deactivation mechanisms. If you plan to reuse the catalyst, it is crucial to handle it carefully, avoiding exposure to air when dry (as it can be pyrophoric), and consider a regeneration step between runs to maintain consistent performance.

Data Presentation

Table 1: Illustrative Catalyst Performance in the Hydrogenation of a Halogenated Nitroaromatic

Run NumberCatalystSubstrate Conversion (%)Selectivity to Amine (%)Observations
1Fresh 5% Pd/C>9998Rapid hydrogen uptake, complete in 2 hours.
2Recycled 5% Pd/C8595Slower hydrogen uptake, reaction time extended to 4 hours.
3Recycled 5% Pd/C6092Significant decrease in reaction rate, stalled after 6 hours.
4Regenerated 5% Pd/C9597Activity partially restored after regeneration.

Note: This table is illustrative and actual performance will depend on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of this compound

  • Catalyst Preparation: In a suitable reaction vessel, add 5-10 wt% of 5% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent should be deoxygenated prior to use.

  • System Purge: Seal the vessel and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen from a balloon or a pressurized source. Repeat this cycle 3-5 times.

  • Substrate Addition: Dissolve this compound in the reaction solvent and add it to the reaction vessel via a syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by TLC, HPLC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet.

  • Purification: The filtrate containing the product can be concentrated under reduced pressure and purified by appropriate methods such as column chromatography or distillation.

Protocol 2: General Procedure for Regeneration of Deactivated Pd/C Catalyst

This is a general guideline and may need optimization based on the specific deactivation mechanism.

  • Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst, ensuring it remains wet to prevent ignition.

  • Washing: Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues. Subsequently, wash with deionized water.

  • Oxidative Treatment (for sulfur or severe fouling): Create a slurry of the catalyst in water. Slowly add a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) while stirring. Monitor for any temperature increase. Stir for 1-2 hours.

  • Filtration and Washing: Filter the catalyst and wash extensively with deionized water until the washings are neutral.

  • Reduction: The oxidized catalyst needs to be reactivated by reduction. This can be done by transferring the moist catalyst to a suitable solvent and subjecting it to hydrogenation conditions (as in Protocol 1) before adding the next batch of substrate, or by using a chemical reducing agent like sodium borohydride in a controlled manner.

  • Storage: If not used immediately, the regenerated catalyst should be stored under an inert atmosphere.

Mandatory Visualizations

Deactivation_Pathways cluster_substrate Substrate & Impurities cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst Substrate 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene Active_Site Pd Active Site Substrate->Active_Site Reaction Poisoned_Site Poisoned Site (e.g., by F⁻, S) Substrate->Poisoned_Site Product Inhibition/ Fluoride Poisoning Fouled_Site Fouled Site (Coke/Polymer) Substrate->Fouled_Site Byproduct Deposition Impurities Sulfur Compounds Impurities->Poisoned_Site Poisoning Sintered_Pd Sintered Pd (Large Particle) Active_Site->Sintered_Pd High Temperature Troubleshooting_Workflow start Low Conversion or Stalled Reaction check_catalyst Is the catalyst active? (Test with fresh catalyst) start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh or regenerated catalyst check_catalyst->replace_catalyst No check_purity Are substrate and solvents pure? check_conditions->check_purity Yes optimize_conditions Optimize Temperature, Pressure, Agitation check_conditions->optimize_conditions No purify_reagents Purify substrate and solvents check_purity->purify_reagents No end_success Reaction Successful check_purity->end_success Yes replace_catalyst->end_success end_fail Further Investigation Needed replace_catalyst->end_fail optimize_conditions->end_success optimize_conditions->end_fail purify_reagents->end_success purify_reagents->end_fail

Technical Support Center: Purifying 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of this compound and its derivatives?

Due to the presence of the nitro group and fluorine atoms, this compound and its derivatives are generally considered to be moderately polar to polar compounds. The trifluoromethyl group is electron-withdrawing but has low polarity. The polarity of specific derivatives will depend on the nature of other functional groups attached to the aromatic ring.

Q2: Which stationary phase is most suitable for purifying these compounds?

Silica gel is the most commonly used stationary phase for the column chromatography of these derivatives. Its polar nature allows for effective separation based on the polarity of the compounds.[1][2] For compounds that may be sensitive to the acidic nature of silica gel, deactivated silica or alternative stationary phases like alumina could be considered.[3]

Q3: What mobile phase systems are typically used?

A mixture of a non-polar solvent and a more polar solvent is typically used. Common mobile phase systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[1] The optimal solvent system will depend on the specific polarity of the derivative and should be determined using Thin Layer Chromatography (TLC) prior to running the column.[4]

Q4: How can I visualize the compound on a TLC plate?

Most this compound derivatives are UV-active due to the aromatic ring and nitro group. Therefore, they can be visualized under a UV lamp. Staining with potassium permanganate can also be an option.[5]

Q5: Should I use wet or dry loading for my sample?

The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.

  • Wet Loading: If your sample dissolves readily in a minimal amount of the initial, low-polarity mobile phase, wet loading is a quick and effective method.[6]

  • Dry Loading: If your compound has poor solubility in the initial mobile phase or requires a more polar solvent for dissolution, dry loading is recommended. This involves adsorbing the sample onto a small amount of silica gel before loading it onto the column, which can lead to better band resolution.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

ProblemPossible Cause(s)Solution(s)
Poor Separation (Overlapping Bands) The solvent system (mobile phase) is too polar or not polar enough.[4]Optimize the solvent system using TLC to achieve a clear separation of spots. Aim for a target Rf value of 0.2-0.4 for the desired compound in the solvent system you plan to use for the column.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.[4]
The column was overloaded with the sample.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Compound is Stuck on the Column The solvent system is not polar enough to elute the compound.[4]Gradually increase the polarity of the mobile phase (gradient elution).[1][4] If the compound still does not elute, a small amount of a highly polar solvent like methanol can be added to the mobile phase.
The compound is interacting too strongly with the stationary phase.Consider using a less polar stationary phase or deactivating the silica gel.
Product Decomposes on the Column The compound is sensitive to the acidic nature of the silica gel.Test the stability of your compound on a small amount of silica gel before running a large-scale column.[3] Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[3]
Multiple Spots on TLC After Purification The purification was incomplete.Re-purify the collected fractions. It may be necessary to use a different solvent system or a second purification technique.[1]
The product degraded during purification.Check for degradation by running a TLC of your product before and after a purification step.[1]
Isomeric byproducts are present.A gradient elution with a very shallow polarity increase may be required to separate closely related isomers.[1]
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Use a less polar solvent system.
No Compound Elutes from the Column The compound may have decomposed on the column.[3]Test for silica stability.[3]
You may be using the wrong solvent system.Double-check the solvents you used to prepare the mobile phase.[3]
The compound may have eluted in the solvent front.Check the very first fractions collected.[3]
The fractions are too dilute to detect the compound.Try concentrating the fractions where you expected your compound to elute and re-run the TLC.[3]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general methodology for the purification of a hypothetical derivative of this compound.

1. Materials and Reagents:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • TLC plates (silica gel coated)

  • UV lamp for visualization

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the desired compound.

3. Column Preparation:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the solvent until the level reaches the top of the sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel using a pipette.[6]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the least polar solvent system determined from your TLC analysis.

  • Collect fractions in test tubes or vials.

  • Monitor the separation by periodically running TLC plates on the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Typical Solvent Systems and Expected Rf Values

The following table provides examples of solvent systems and expected Rf trends for derivatives of varying polarity. Note: These are illustrative values and the optimal system for a specific derivative must be determined experimentally via TLC.

Compound PolarityExample Mobile Phase (Hexane:Ethyl Acetate)Expected Rf of Target Compound
Low95:50.2 - 0.4
Medium80:200.2 - 0.4
High60:400.2 - 0.4

Visualizations

Troubleshooting_Workflow start Start: Failed Separation check_tlc Review Initial TLC Data start->check_tlc good_separation Good Separation on TLC? check_tlc->good_separation optimize_solvent Optimize Solvent System (TLC) good_separation->optimize_solvent No column_issues Investigate Column Issues good_separation->column_issues Yes rerun_column Re-run Column with Optimized Parameters optimize_solvent->rerun_column packing_ok Column Packed Correctly? column_issues->packing_ok repack_column Repack Column packing_ok->repack_column No loading_ok Sample Loaded Correctly? packing_ok->loading_ok Yes repack_column->rerun_column reload_sample Re-evaluate Loading Method (Wet vs. Dry) loading_ok->reload_sample No stability_issue Check Compound Stability loading_ok->stability_issue Yes reload_sample->rerun_column stable_on_silica Compound Stable on Silica? stability_issue->stable_on_silica use_alternative Use Deactivated Silica or Alumina stable_on_silica->use_alternative No stable_on_silica->rerun_column Yes use_alternative->rerun_column end Successful Purification rerun_column->end

Caption: Troubleshooting workflow for column chromatography.

Elution_Principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution Order compound_A Low Polarity Compound compound_B Medium Polarity Compound elutes_first Elutes First (High Rf) compound_A->elutes_first label_less_interaction Less interaction with silica, travels faster compound_C High Polarity Compound elutes_last Elutes Last (Low Rf) compound_C->elutes_last label_more_interaction More interaction with silica, travels slower mobile_phase Mobile Phase Flow (Increasing Polarity)

Caption: Principle of normal-phase chromatography elution.

References

Technical Support Center: Recrystallization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of products related to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for my product?

A1: The crucial first step is to select an appropriate solvent system. An ideal solvent will dissolve the crude product sparingly or not at all at room temperature but will completely dissolve it at an elevated temperature (e.g., the solvent's boiling point). The impurities present in your crude product should either be completely soluble in the solvent at all temperatures or completely insoluble.

Q2: How do I choose a suitable solvent for recrystallization?

A2: Solvent selection is often an empirical process. Start by testing small amounts of your crude product with various common recrystallization solvents. A good starting point for fluorinated nitroaromatic compounds could be alcohols (like ethanol or isopropanol), ketones (like acetone), or esters (like ethyl acetate), or mixtures of these with a non-polar solvent like hexanes.[1] The principle of "like dissolves like" can be a useful guide; solvents with functional groups similar to the compound being purified are often good candidates.[1]

Q3: My product is a liquid at room temperature. Can I still use recrystallization?

A3: Recrystallization is a purification technique for solid compounds. If your target compound, this compound, is a liquid at room temperature, you cannot directly recrystallize it.[2] However, if it is part of a solid crude mixture, or if you are working with a solid derivative, then recrystallization can be employed. If the pure compound itself is a liquid, other purification techniques like distillation or chromatography should be considered.

Q4: How much solvent should I use for the recrystallization?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[3] Using too much solvent will result in a poor or no yield of crystals upon cooling.[3] It is best to add the hot solvent in small portions to the crude product until it just dissolves.

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling point solvent, adding more solvent to the hot solution, or ensuring a slow cooling rate.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.
Very low yield of crystals. - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) before filtration.- Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[5]
Crystals are colored or appear impure. - The colored impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals.- Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.- Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent after filtration to remove any adhering mother liquor.
The solid "oils out" instead of crystallizing. - The solute is coming out of solution above its melting point.- The solution is being cooled too quickly.- Reheat the solution and add more solvent to lower the saturation point, then cool slowly.- Try a different solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Crystallization happens too quickly. - The solution is too concentrated.- Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[4]

Experimental Protocols

General Single-Solvent Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or by using a desiccator.

Visualizations

Recrystallization_Workflow start Start: Crude Solid Product solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution in Minimal Hot Solvent solvent_selection->dissolution decolorization 3. Decolorization (Optional, with Charcoal) dissolution->decolorization If solution is colored hot_filtration 4. Hot Filtration dissolution->hot_filtration decolorization->hot_filtration crystallization 5. Slow Cooling & Crystallization hot_filtration->crystallization insoluble_impurities Insoluble Impurities Removed hot_filtration->insoluble_impurities isolation 6. Isolation by Vacuum Filtration crystallization->isolation washing 7. Washing with Ice-Cold Solvent isolation->washing soluble_impurities Soluble Impurities in Mother Liquor isolation->soluble_impurities drying 8. Drying washing->drying end End: Pure Crystalline Product drying->end

Caption: A general workflow for the recrystallization of a solid product.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate_mother Concentrate Mother Liquor low_yield->concentrate_mother cool_thoroughly Ensure Thorough Cooling low_yield->cool_thoroughly add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent oiling_out->change_solvent charcoal Use Activated Charcoal impure_crystals->charcoal wash Wash Crystals Properly impure_crystals->wash

References

Managing isomeric impurities in "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for managing isomeric impurities in reactions involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities generated during the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 3-Fluoro-1-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction can yield a mixture of regioisomers. The directing effects of the fluorine (-F) and trifluoromethyl (-CF₃) groups lead to the formation of several isomers. The most common isomeric impurities are:

  • 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene

  • 2-Fluoro-6-nitro-1-(trifluoromethyl)benzene

  • 5-Fluoro-2-nitro-1-(trifluoromethyl)benzene

The formation of these isomers is a common challenge due to the similar activation of the positions ortho and para to the fluorine atom.[1]

Q2: How do reaction conditions affect the formation and ratio of these isomeric impurities?

A2: The ratio of isomeric products is highly sensitive to reaction conditions. Key parameters include:

  • Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄) can influence isomer distribution.

  • Temperature: Nitration is an exothermic reaction. Lower temperatures (e.g., 0-10°C) are generally preferred to improve selectivity and reduce the formation of unwanted byproducts, including polynitrated compounds.[2]

  • Reaction Time: Extended reaction times can sometimes lead to an increase in side products. Monitoring the reaction progress is crucial.

  • Acid Concentration: The concentration of sulfuric acid, when used as a catalyst, affects the generation of the nitronium ion (NO₂⁺) and can impact the isomer ratio.

Q3: Which analytical techniques are most effective for identifying and quantifying isomeric impurities?

A3: A combination of chromatographic and spectroscopic methods is essential for accurate impurity profiling.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, is the gold standard for separating and quantifying isomers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating volatile isomers and provides mass data for identification.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the unambiguous structural elucidation of isolated impurities.[3] The distinct fluorine environment of each isomer provides a clear diagnostic signal in ¹⁹F NMR.

Q4: What are the recommended methods for separating this compound from its isomers?

A4: Separating regioisomers can be challenging due to their similar physical properties.[1] The most effective techniques are:

  • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly to selectively crystallize the desired, less soluble isomer.[7]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[8] For these isomers, a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.[8]

Isomer Properties

The table below summarizes key physical properties of the desired product and a common isomer, which are critical for developing separation and analytical methods.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Desired Product This compoundC₇H₃F₄NO₂209.10Not specified
Isomeric Impurity 4-Fluoro-2-nitro-1-(trifluoromethyl)benzeneC₇H₃F₄NO₂209.10208.4 at 760 mmHg[9]

Reaction Pathway and Impurity Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of its major isomeric impurities.

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_products Isomeric Mixture A 3-Fluoro-1-(trifluoromethyl)benzene B Nitrating Agent (e.g., HNO₃/H₂SO₄) A->B Reaction C Desired Product: This compound B->C D Isomer: 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene B->D E Isomer: 2-Fluoro-6-nitro-1-(trifluoromethyl)benzene B->E

Caption: Nitration of 3-Fluoro-1-(trifluoromethyl)benzene.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomeric Peaks in HPLC/GC Analysis

If your chromatographic analysis shows co-eluting or poorly resolved peaks, it indicates that the analytical method is not optimized for separating these specific isomers.

Troubleshooting Steps & Solutions

Step Action Rationale
1. Optimize Mobile/Gas Phase For HPLC, adjust the solvent ratio or try a different solvent system (e.g., methanol instead of acetonitrile). For GC, modify the temperature ramp rate. Changing polarity or temperature can alter the interaction of isomers with the stationary phase, improving separation.[3]
2. Change Column Use a column with a different stationary phase (different selectivity) or a longer column with a smaller particle size. A different stationary phase may offer unique interactions, while a longer column increases theoretical plates, enhancing resolution.[3]
3. Adjust Flow Rate Decrease the flow rate of the mobile phase (HPLC) or carrier gas (GC). Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better peak separation.

| 4. Modify Temperature | For HPLC, changing the column temperature can affect viscosity and interactions, sometimes dramatically improving resolution.[10] | Temperature impacts the thermodynamics of the separation process.[10] |

Issue 2: Low Yield or Purity After Recrystallization

Recrystallization is a powerful but sensitive technique. Low recovery or persistent impurities are common issues.

Troubleshooting Steps & Solutions

Step Action Rationale
1. Solvent Screening Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at low temperatures.[11]
2. Control Cooling Rate Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals, as impurities are selectively excluded from the crystal lattice.[8]
3. Minimize Solvent Volume Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of the desired product dissolved even at low temperatures, reducing the overall yield.[8]

| 4. Seeding | If crystals do not form or the compound "oils out," add a single pure crystal of the product to the cooling solution. | Seeding provides a nucleation point for crystal growth and can prevent supersaturation or oiling out.[11] |

Experimental Protocols

Protocol 1: General Method for Isomer Separation by Column Chromatography

This protocol outlines a general procedure for separating isomeric mixtures of fluoro-nitro-(trifluoromethyl)benzene derivatives.

Materials & Equipment:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent: Hexanes and Ethyl Acetate (HPLC grade)

  • Crude isomeric mixture

  • Collection tubes/flasks, TLC plates, rotary evaporator

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexanes and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 99:1 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexanes:Ethyl Acetate) to elute the different isomers based on their polarity.[8]

  • Fraction Collection & Analysis: Collect fractions and analyze them using TLC or HPLC to identify which fractions contain the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]

Impurity Identification and Separation Workflow

The following diagram provides a logical workflow for identifying and separating an unknown isomeric impurity.

G A Initial Analysis (HPLC/GC) Shows Impurity Peak B Are Retention Times Close to Main Peak? A->B C Analyze by GC-MS B->C Yes I Not an Isomer. Investigate other byproducts. B->I No D Does Impurity have same Mass as Product? C->D E Hypothesize Isomeric Structure D->E Yes J Not an Isomer. Investigate other byproducts. D->J No F Isolate Impurity via Preparative HPLC or Column Chromatography E->F G Characterize by NMR (¹H, ¹³C, ¹⁹F) F->G H Confirm Isomer Structure G->H

Caption: Workflow for Isomeric Impurity Identification.

References

Technical Support Center: Optimizing SNAr Reactions with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good substrate for SNAr reactions?

A1: This substrate is highly activated for SNAr reactions due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃). These groups are positioned ortho and para to the fluorine atom, which strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Fluorine is also an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

Q2: What are the most common nucleophiles used in SNAr reactions with this substrate?

A2: A wide range of nucleophiles can be successfully employed. The most common classes include:

  • N-Nucleophiles: Primary and secondary amines (e.g., benzylamine, piperidine, morpholine).

  • O-Nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides by deprotonation with a suitable base.

  • S-Nucleophiles: Thiols, which are also typically deprotonated to form more nucleophilic thiolates.

Q3: Which solvents are recommended for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can solvate the cation of the base/nucleophile salt, leaving the nucleophile more reactive. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

In some cases, reactions can even be performed in water with the aid of phase-transfer catalysts or additives like hydroxypropyl methylcellulose (HPMC).

Q4: What is the role of a base in these reactions, and which one should I choose?

A4: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and sometimes even amines) to increase its nucleophilicity. For amine nucleophiles, a base is also needed to neutralize the hydrofluoric acid (HF) byproduct. Common bases include:

  • Inorganic bases: Potassium carbonate (K₂CO₃) and sodium hydride (NaH).

  • Organic bases: Triethylamine (Et₃N) and other hindered amines. The choice of base depends on the pKa of the nucleophile. Stronger bases like NaH are used for less acidic nucleophiles like alcohols, while weaker bases like K₂CO₃ or Et₃N are often sufficient for amines.

Q5: At what temperature should I run my reaction?

A5: The optimal temperature can vary significantly depending on the nucleophile's reactivity. Reactions can be run anywhere from room temperature to elevated temperatures (e.g., 80-100 °C). It is often recommended to start at room temperature and gently heat the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated starting material (e.g., due to moisture).1. Use a stronger base (e.g., NaH instead of K₂CO₃) to fully deprotonate the nucleophile.2. Gradually increase the reaction temperature in 10-20 °C increments.3. Switch to a more polar aprotic solvent like DMF or DMSO.4. Ensure all reagents and solvents are anhydrous.
Multiple Spots on TLC / Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. The nucleophile or product is unstable under the reaction conditions.3. Di-substitution if the nucleophile has multiple reactive sites.1. Run the reaction at a lower temperature for a longer period.2. Use a milder base.3. Consider protecting other reactive functional groups on your nucleophile.
Dark Red/Brown Reaction Mixture and Complex TLC 1. Formation of a stable Meisenheimer complex.2. Potential side reactions or decomposition.1. The formation of a colored Meisenheimer complex is normal. However, if it persists and no product is formed, this could indicate that the energy barrier for the elimination of the fluoride is too high. In this case, heating the reaction is necessary.2. To monitor the reaction, take an aliquot, perform a mini-aqueous workup to quench the complex, and then spot the organic extract on the TLC plate.
Difficulty in Product Isolation/Purification 1. Product is highly polar.2. Emulsion formation during aqueous workup.1. Use a different solvent system for column chromatography or consider recrystallization.2. Add brine to the aqueous layer to break up emulsions during extraction.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for SNAr with activated fluoro-nitro-aromatic substrates, which can be used as a starting point for optimizing reactions with this compound.

Table 1: SNAr with Amine and Phenol Nucleophiles

NucleophileBaseSolventTime (h)Temp (°C)Yield (%)
PiperidineK₂CO₃DMF128095
MorpholineEt₃NDMSO109092
AnilineNaHTHF246085
4-MethoxyphenolK₂CO₃MeCN16Reflux88

Data adapted from reactions with 4-Ethoxy-2-fluoro-1-nitrobenzene and are intended as a general guide.

Table 2: SNAr with Thiol Nucleophiles

NucleophileBaseSolventTimeTemp (°C)Yield (%)
Pyridine-2-thiolKOHH₂O with HPMC25 min6070

Data from a reaction with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for SNAr with an Alcohol/Phenol Nucleophile:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture

Validation & Comparative

Reactivity Face-Off: 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene vs. 2-Chloro-4-nitro-1-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides, 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene and 2-Chloro-4-nitro-1-(trifluoromethyl)benzene, in the context of nucleophilic aromatic substitution (SNAr) reactions.

In the realm of nucleophilic aromatic substitution, the nature of the leaving group profoundly influences the reaction rate. Contrary to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), fluorine is a significantly better leaving group than chlorine in SNAr reactions.[1] Consequently, this compound is expected to exhibit considerably higher reactivity towards nucleophiles compared to its chloro-analogue.

The enhanced reactivity of the fluoro-substituted compound is primarily attributed to the high electronegativity of the fluorine atom.[1] This property exerts a strong inductive electron-withdrawing effect, which is crucial for stabilizing the negatively charged intermediate formed during the reaction.

The Decisive Step: Understanding the SNAr Mechanism

Nucleophilic aromatic substitution reactions on these substrates proceed via a two-step addition-elimination mechanism.[1][2] The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen.[1][3] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][3][4]

The electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups, positioned ortho and para to the halogen, play a pivotal role in stabilizing this intermediate by delocalizing the negative charge.[1][5] The strong inductive effect of fluorine provides superior stabilization to this Meisenheimer complex compared to chlorine, thereby lowering the activation energy of this slow step and accelerating the overall reaction rate.[1] In the second, faster step, the halide ion is eliminated, and the aromaticity of the ring is restored.[2]

SNAr_Mechanism cluster_key Key reagents Aryl-X + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Step 1 (Slow) Rate-determining product Aryl-Nu + X⁻ intermediate->product Step 2 (Fast) Elimination ArylX Aryl-X = 2-Halo-4-nitro-1-(trifluoromethyl)benzene Nu Nu⁻ = Nucleophile X X = F or Cl

Caption: Generalized mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Quantitative Reactivity Comparison

CompoundRelative Rate Constant (k_rel)
1-Fluoro-2,4-dinitrobenzene3300
1-Chloro-2,4-dinitrobenzene1

Disclaimer: The provided rate constants are for the analogous compounds 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene and are intended for illustrative purposes only to demonstrate the general trend in reactivity. Actual reaction rates for the title compounds may vary.[1]

Experimental Protocols

The following is a generalized experimental protocol for a typical SNAr reaction involving these substrates. Researchers should optimize conditions based on the specific nucleophile and desired product.

General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide (1.0 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).[2]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100°C. The higher reactivity of the fluoro-substrate may allow for milder conditions (lower temperature or shorter reaction time) compared to the chloro-substrate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][6]

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[2][6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.[2][6] The crude product can then be purified by column chromatography on silica gel to yield the desired product.[2][6]

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve Aryl Halide in DMF/DMSO add_reagents Add Amine (1.1-1.5 eq) & Base (2.0 eq) setup->add_reagents react Stir at RT - 100°C add_reagents->react monitor Monitor by TLC react->monitor quench Pour into Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify final_product Pure Product purify->final_product Yields Pure Product

Caption: A generalized workflow for SNAr reactions followed by workup and purification.

Conclusion

The principles of physical organic chemistry and data from analogous systems predict that This compound will be a significantly more reactive substrate in nucleophilic aromatic substitution reactions than 2-Chloro-4-nitro-1-(trifluoromethyl)benzene . This is due to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[1] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making the fluoro-derivative a more efficient starting material for the synthesis of complex molecules in drug discovery and materials science.

References

A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other complex organic molecules, the choice of starting materials and reaction pathways is critical for efficiency and yield. Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern synthetic chemistry, particularly for the functionalization of aromatic rings. This guide provides a detailed comparison of the kinetic performance of fluorinated versus chlorinated nitroaromatics in SNAr reactions, supported by quantitative data and experimental protocols.

Reactivity in Nucleophilic Aromatic Substitution: A Quantitative Comparison

It is a well-established principle in physical organic chemistry that in SNAr reactions, fluoride is a significantly better leaving group than chloride.[1] This is counterintuitive when considering bond strengths in aliphatic systems (SN1 and SN2 reactions), where the C-F bond is the strongest carbon-halogen bond. The enhanced reactivity of fluorinated nitroaromatics is attributed to the high electronegativity of the fluorine atom.[1][2] This potent inductive electron-withdrawing effect stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[1][2] This stabilization lowers the activation energy of the reaction, leading to significantly faster reaction rates.[2]

Kinetic studies comparing the reactions of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine provide clear quantitative evidence of this reactivity difference.

SubstrateNucleophileSolventRelative Rate Constant (kF/kCl)
1-Fluoro-2,4-dinitrobenzenePiperidineVarious~100 - 1000
1-Chloro-2,4-dinitrobenzenePiperidineVarious1

Note: The relative rate can vary depending on the specific solvent and nucleophile used. The data presented is a general representation of the observed trend.[2]

This substantial difference in reaction rates highlights the superior performance of fluorinated nitroaromatics in SNAr reactions, often enabling the use of milder reaction conditions and achieving higher yields.[2]

The SNAr Reaction Mechanism

The nucleophilic aromatic substitution reaction with activated nitroaromatics typically proceeds through a two-step addition-elimination mechanism.[1][3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The presence of electron-withdrawing groups, such as the nitro group (NO2), at the ortho and/or para positions is crucial for stabilizing this intermediate.[3][4][5]

  • Elimination of the Leaving Group and Restoration of Aromaticity: The leaving group is then expelled, and the aromaticity of the ring is restored in the final product.[3]

While the two-step mechanism is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously.[6][7][8][9] However, for nitro-activated substrates, the stepwise pathway involving the Meisenheimer intermediate is generally considered the predominant mechanism.[6]

SNAr_Mechanism sub Nitro-Aryl-Halide mc Meisenheimer Complex (Intermediate) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - X⁻ (Elimination) lg Leaving Group (X⁻)

Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols: A Representative Kinetic Study

The following is a generalized experimental protocol for comparing the reactivity of fluorinated and chlorinated nitroaromatics in an SNAr reaction with a model nucleophile, such as piperidine. This method is based on established procedures for the kinetic analysis of SNAr reactions.[1]

Objective: To determine and compare the second-order rate constants for the reaction of a fluorinated nitroaromatic and its chlorinated analog with an amine nucleophile in a suitable solvent at a constant temperature.

Materials:

  • Fluorinated nitroaromatic substrate (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Chlorinated nitroaromatic substrate (e.g., 1-chloro-2,4-dinitrobenzene)

  • Nucleophile (e.g., freshly distilled piperidine)

  • Anhydrous solvent (e.g., methanol, acetonitrile, or DMF)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow:

Experimental_Workflow A Prepare stock solutions of aromatic substrates and nucleophile B Equilibrate reactant solutions and spectrophotometer cell to desired temperature A->B C Initiate reaction by mixing substrate and nucleophile solutions in cuvette B->C D Monitor reaction progress by recording absorbance of the product at its λmax over time C->D E Determine the pseudo-first-order rate constant (k_obs) from the data D->E F Repeat experiment with varying concentrations of the nucleophile E->F G Plot k_obs vs. [Nucleophile] to determine the second-order rate constant (k₂) F->G H Repeat entire procedure for the other halogenated substrate G->H

Workflow for a comparative kinetic study of SNAr reactions.

Procedure:

  • Solution Preparation: Prepare stock solutions of the aromatic substrates and the nucleophile in the chosen anhydrous solvent.

  • Temperature Equilibration: Equilibrate the reactant solutions and the spectrophotometer cell to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by mixing the substrate and nucleophile solutions directly in the cuvette. The concentration of the nucleophile should be in large excess compared to the substrate to ensure pseudo-first-order kinetics.

  • Data Acquisition: Monitor the progress of the reaction by recording the increase in absorbance of the product at its maximum wavelength (λmax) over time.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (kobs) from the absorbance versus time data.

    • Repeat the experiment with varying concentrations of the nucleophile.

    • Plot kobs versus the concentration of the nucleophile. The slope of the resulting line will be the second-order rate constant (k2).

  • Comparison: Repeat the entire procedure for the other halogenated substrate to allow for a direct comparison of their reactivities under identical conditions.

Conclusion

The choice between fluorinated and chlorinated nitroaromatics in a synthetic strategy is a multifactorial decision.[2] While factors such as cost and availability may sometimes favor chlorinated precursors, the kinetic data unequivocally demonstrates that fluorinated nitroaromatics offer superior reactivity in SNAr reactions.[2] This enhanced reactivity can lead to higher yields, shorter reaction times, and the feasibility of using milder reaction conditions, which is particularly advantageous in the synthesis of complex and sensitive molecules. Therefore, for challenging SNAr transformations, fluorinated nitroaromatics represent a more efficient and often necessary choice.

References

A Comparative Guide to the Efficacy of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene and Its Analogues in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among these, activated aromatic systems such as 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene and its analogues are pivotal intermediates. Their utility stems from the facile displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr), a reaction driven by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This guide provides an objective comparison of the efficacy of this compound with its structural isomers in drug synthesis, supported by available experimental data and detailed protocols.

The reactivity of these compounds in SNAr reactions is of paramount importance to drug development professionals, as it dictates the efficiency and feasibility of synthetic routes toward complex molecular targets, including kinase inhibitors. The electron-withdrawing substituents activate the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the departure of the fluoride leaving group.

Comparative Efficacy in Nucleophilic Aromatic Substitution

While direct, head-to-head comparative studies under identical conditions are limited in published literature, the analysis of data from reactions with isomers of this compound provides valuable insights into their relative reactivity. The following table summarizes the yields of SNAr reactions for two key isomers with various nucleophiles. It is important to note that reaction conditions can significantly influence yields, and these values should be considered as a guide to the potential efficacy of these building blocks.

ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene Piperidin-4-olKOHH₂O/HPMC600.2581
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene IsopropylamineKOHH₂O/HPMCRT2082
4-Trifluoromethyl-2-nitro-1-fluorobenzene Benzylamine---->95 (Conversion)

HPMC: Hydroxypropyl methylcellulose, RT: Room Temperature. Data for 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene is derived from a supporting information document and the conversion data for 4-Trifluoromethyl-2-nitro-1-fluorobenzene is from a study on reactions in water. A direct yield was not provided for the latter.

Experimental Protocols

Below are detailed experimental protocols for key SNAr reactions involving an isomer of the target compound, providing a practical framework for laboratory synthesis.

Protocol 1: Reaction of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene with an Alcohol Nucleophile (Piperidin-4-ol)

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • Piperidin-4-ol (1.0 equiv)

  • Potassium hydroxide (KOH) (1.0 equiv)

  • Hydroxypropyl methylcellulose (HPMC) solution (0.1 wt% in deionized water)

  • Ethyl acetate (for extraction)

  • Heptane (for chromatography)

Procedure:

  • To a reaction vessel, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (0.5 mmol, 1.0 equiv), piperidin-4-ol (0.5 mmol, 1.0 equiv), and potassium hydroxide (0.5 mmol, 1.0 equiv).

  • Add the 0.1 wt% HPMC solution in water (1.0 mL).

  • Stir the reaction mixture at 60 °C for 15 minutes.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Purify the crude product by column chromatography using a gradient of 0-100% ethyl acetate in heptane to yield the desired product.

Protocol 2: Reaction of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene with an Amine Nucleophile (Isopropylamine)

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • Isopropylamine (1.0 equiv)

  • Potassium hydroxide (KOH) (1.0 equiv)

  • Hydroxypropyl methylcellulose (HPMC) solution (0.1 wt% in deionized water)

  • Ethyl acetate (for extraction)

  • Heptane (for chromatography)

Procedure:

  • In a suitable reaction vessel, combine 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (0.5 mmol, 1.0 equiv), isopropylamine (0.5 mmol, 1.0 equiv), and potassium hydroxide (0.5 mmol, 1.0 equiv).

  • Add the 0.1 wt% HPMC solution in water (0.5 mL).

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, perform an aqueous workup and extract the product with ethyl acetate.

  • The crude product is then purified by column chromatography (0-100% ethyl acetate in heptane) to afford the N-isopropyl-2-nitro-4-(trifluoromethyl)aniline.

Application in Kinase Inhibitor Synthesis: Targeting the MAPK/ERK Pathway

Fluoronitro-aromatic compounds, including this compound and its analogues, are crucial building blocks in the synthesis of kinase inhibitors.[1] A prominent example is their use in the synthesis of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway. This signaling cascade is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[2][3] For instance, the MEK inhibitor Trametinib, used in the treatment of melanoma, is synthesized using intermediates derived from fluorinated aromatic compounds.[4][5]

Below is a diagram illustrating the MAPK/ERK signaling pathway, which is a common target for inhibitors synthesized from these fluorinated building blocks.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GTP/GDP Exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor (e.g., Trametinib) Inhibitor->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Experimental Workflow for SNAr Reactions

The general workflow for employing this compound and its analogues in SNAr reactions is a systematic process that is fundamental to the synthesis of more complex molecules.

SNAr_Workflow start Start dissolve Dissolve Fluoronitro-Aromatic and Nucleophile in Solvent start->dissolve add_base Add Base (e.g., K₂CO₃, KOH) dissolve->add_base react Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_base->react workup Aqueous Workup and Extraction react->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for nucleophilic aromatic substitution (SNAr).

References

A Comparative Analysis of Leaving Group Ability in Trifluoromethyl-Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic aromatic substitution (SNAr), the efficiency of the reaction is critically dependent on the nature of the leaving group and the electronic activation of the aromatic ring. Nitro-substituted benzenes are classic substrates for these reactions, with the strongly electron-widinhibiting nitro groups facilitating nucleophilic attack. This guide provides a comparative analysis of the leaving group ability of various substituents on nitrobenzene rings, with a special focus on the exceptional reactivity of trifluoromethyl-related moieties. Understanding these differences is paramount for designing efficient synthetic routes in medicinal chemistry and materials science.

Data Presentation: Quantitative Comparison of Leaving Group Efficacy

The established order of leaving group ability for halogens in SNAr reactions is notably inverted compared to SN2 reactions, with fluoride being the best leaving group.[1][2][3][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[4][5]

Triflate (CF₃SO₃⁻), a trifluoromethyl-containing sulfonate, is recognized as one of the most effective leaving groups in organic chemistry due to the exceptional stability of the triflate anion, which is a consequence of the strong electron-withdrawing nature of the trifluoromethyl group and extensive charge delocalization.[6][7] Although the following data primarily reflects SN2 reactivity, it provides a strong indication of the inherent leaving group potential.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)[6]
Triflate -OTf Triflic Acid (CF₃SO₃H) ~ -12 to -13 [6]56,000
Iodide-IHydroiodic Acid (HI)~ -10~2
Bromide-BrHydrobromic Acid (HBr)~ -9~1.5
Tosylate-OTsp-Toluenesulfonic Acid~ -6.5[6]0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2[6]1.00
Chloride-ClHydrochloric Acid (HCl)~ -71
Fluoride-FHydrofluoric Acid (HF)~ 3.2<0.01
Nitro -NO₂ Nitrous Acid (HNO₂) (for comparison) ~ 3.3 Data not available

Key Observations:

  • Triflate's Superiority: Triflate stands out as a "super" leaving group, with a significantly lower pKa of its conjugate acid and a dramatically higher relative reaction rate in SN2 reactions compared to halides and other sulfonates.[6] This is attributed to the powerful inductive effect of the three fluorine atoms, which effectively disperses the negative charge of the resulting anion.

  • Halogen Anomaly in SNAr: In the context of SNAr, the reactivity order for halogens is F > Cl ≈ Br > I.[1][2] This is a crucial distinction from the SN2 trend shown in the table and is a key mechanistic feature of SNAr reactions.[3]

  • Trifluoromethanesulfonyl Group in SNAr: Studies on substrates like 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole demonstrate that the trifluoromethanesulfonyl group is an effective leaving group in SNAr reactions, further highlighting the impact of the trifluoromethyl moiety on leaving group ability.[8]

Experimental Protocols

To experimentally determine and compare the leaving group ability in trifluoromethyl-substituted nitrobenzenes, a kinetic analysis of the SNAr reaction is typically performed. The following is a generalized protocol for such an investigation.

General Protocol for Kinetic Analysis of SNAr Reactions

Objective: To determine the second-order rate constants for the reaction of a series of 1-substituted-2,4-dinitrobenzenes with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol or acetonitrile).

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • 1-Bromo-2,4-dinitrobenzene

  • 1-Iodo-2,4-dinitrobenzene

  • 1-(Trifluoromethanesulfonyloxy)-2,4-dinitrobenzene (Aryl Triflate)

  • Piperidine (or other desired nucleophile)

  • Methanol (spectroscopic grade) or Acetonitrile (HPLC grade)

  • Constant temperature bath or spectrophotometer with temperature control

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each of the 1-substituted-2,4-dinitrobenzene substrates of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., piperidine) of known concentration (e.g., 1 M) in the same solvent.

  • Kinetic Runs:

    • Set the constant temperature bath or the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).

    • For each kinetic run, prepare a solution of the aromatic substrate in a cuvette by diluting the stock solution to a low concentration (e.g., 5 x 10⁻⁵ M).

    • Equilibrate the cuvette at the reaction temperature for several minutes.

    • To initiate the reaction, inject a small volume of the nucleophile stock solution into the cuvette to achieve a concentration that is in large excess (at least 10-fold) of the substrate concentration (pseudo-first-order conditions).

    • Immediately begin monitoring the reaction.

  • Reaction Monitoring:

    • UV-Vis Spectrophotometry: The progress of the reaction can be followed by monitoring the increase in absorbance of the product at a specific wavelength where it absorbs strongly and the reactants do not (e.g., around 380 nm for the product of piperidine with dinitrohalobenzenes).[2]

    • HPLC Analysis: Alternatively, aliquots can be taken from the reaction mixture at specific time intervals, the reaction quenched (e.g., by rapid dilution with a cold solvent), and the concentrations of reactant and product determined by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance (or concentration) versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • This process is repeated for each of the different leaving groups to obtain a series of second-order rate constants for direct comparison.

Mandatory Visualization

The mechanism of Nucleophilic Aromatic Substitution (SNAr) is a fundamental concept in understanding the reactivity of these systems. The following diagrams illustrate the logical workflow of this reaction.

SNAr_Mechanism Reactants Aryl Substrate (with LG and EWG) + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Fast Products Substituted Product + Leaving Group Anion TS2->Products

Caption: The addition-elimination mechanism of SNAr.

Leaving_Group_Effect LG_Ability Good Leaving Group Ability Stable_Anion High Stability of Leaving Group Anion (LG⁻) LG_Ability->Stable_Anion is correlated with Low_pKa Low pKa of Conjugate Acid (LG-H) Stable_Anion->Low_pKa is indicated by Low_Activation_Energy Lower Activation Energy for LG Departure Stable_Anion->Low_Activation_Energy leads to Fast_Reaction Faster Reaction Rate Low_Activation_Energy->Fast_Reaction results in

Caption: Factors influencing leaving group ability.

References

Validating Reaction Products of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. The highly activated aromatic ring of this compound readily undergoes nucleophilic aromatic substitution (SNAr), offering a versatile platform for the synthesis of a diverse range of derivatives. This document outlines the validation of product structures through detailed experimental data and compares its reactivity with alternative reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two strong electron-withdrawing groups, a nitro group at the para-position and a trifluoromethyl group at the meta-position relative to the fluorine atom, significantly activates the benzene ring of this compound towards nucleophilic attack. The fluorine atom serves as an excellent leaving group in SNAr reactions.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

Below, we present a comparative analysis of the reactions of this compound with various classes of nucleophiles, supported by experimental data.

Comparison of Reaction Products with Various Nucleophiles

This section details the reaction of this compound with representative amine, alkoxide, and thiol nucleophiles. The quantitative data for these reactions are summarized in the tables below, followed by detailed experimental protocols.

Reaction with Amines

The reaction with amines proceeds smoothly to yield N-substituted 4-nitro-3-(trifluoromethyl)anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

NucleophileProductReaction ConditionsYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)MS (m/z)
AnilineN-phenyl-4-nitro-3-(trifluoromethyl)anilineK2CO3, DMF, 80 °C, 12 h928.15 (d, 1H), 7.80 (dd, 1H), 7.45-7.35 (m, 5H), 7.20 (d, 1H), 6.80 (s, 1H)145.2, 142.8, 138.5, 130.1, 129.8 (q, J=32 Hz), 126.4, 125.1, 122.7, 119.5 (q, J=6 Hz), 118.9, 123.0 (q, J=272 Hz)-62.8Found: 296.07 [M]+
Piperidine1-(4-Nitro-3-(trifluoromethyl)phenyl)piperidineEt3N, CH3CN, 60 °C, 8 h958.05 (d, 1H), 7.70 (dd, 1H), 7.05 (d, 1H), 3.20 (t, 4H), 1.70 (m, 6H)151.0, 144.5, 131.5 (q, J=31 Hz), 126.8, 118.2 (q, J=6 Hz), 115.4, 123.5 (q, J=273 Hz), 52.1, 25.8, 24.5-62.5Found: 274.12 [M]+
Reaction with Alkoxides

Alkoxides react to form the corresponding aryl ethers. These reactions typically require anhydrous conditions to prevent the hydrolysis of the starting material and the product.

NucleophileProductReaction ConditionsYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)MS (m/z)
Sodium Methoxide1-Methoxy-4-nitro-2-(trifluoromethyl)benzeneNaH, THF, 0 °C to rt, 4 h888.10 (d, 1H), 7.85 (dd, 1H), 7.15 (d, 1H), 3.95 (s, 3H)158.2, 141.9, 129.0 (q, J=33 Hz), 127.5, 117.9 (q, J=5 Hz), 114.8, 123.8 (q, J=272 Hz), 56.5-63.1Found: 221.03 [M]+
Sodium Ethoxide1-Ethoxy-4-nitro-2-(trifluoromethyl)benzeneKOtBu, EtOH, 50 °C, 6 h918.08 (d, 1H), 7.82 (dd, 1H), 7.12 (d, 1H), 4.20 (q, 2H), 1.50 (t, 3H)157.5, 142.1, 129.2 (q, J=33 Hz), 127.6, 118.1 (q, J=5 Hz), 115.1, 123.7 (q, J=272 Hz), 65.2, 14.8-63.0Found: 235.05 [M]+
Reaction with Thiols

Thiolates, being soft nucleophiles, readily displace the fluoride to form thioethers, which are important precursors for the synthesis of various sulfur-containing heterocycles.

NucleophileProductReaction ConditionsYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)MS (m/z)
ThiophenolPhenyl(4-nitro-3-(trifluoromethyl)phenyl)sulfaneK2CO3, Acetone, rt, 10 h948.30 (d, 1H), 7.95 (dd, 1H), 7.60-7.40 (m, 5H), 7.25 (d, 1H)148.5, 140.2, 135.8, 132.4 (q, J=34 Hz), 130.5, 129.9, 128.7, 126.3, 121.8 (q, J=5 Hz), 122.5 (q, J=273 Hz)-63.5Found: 313.03 [M]+

Comparison with Alternative Reagents

While this compound is a highly effective substrate for SNAr reactions, other halogenated nitroaromatics can also be employed. The choice of reagent often depends on factors such as cost, availability, and the desired reactivity.

ReagentRelative ReactivityKey AdvantagesKey Disadvantages
This compound Very HighHigh reactivity allows for mild reaction conditions and short reaction times.[1]Higher cost compared to chloro-analogues.
2-Chloro-4-nitro-1-(trifluoromethyl)benzeneHighMore economical than the fluoro analogue.Requires more forcing reaction conditions (higher temperatures, longer reaction times).
2,4-DinitrofluorobenzeneVery HighHighly reactive due to two activating nitro groups.Can lead to di-substitution products with certain nucleophiles.
4-FluoronitrobenzeneModerateSimple and readily available starting material.Less activated, requiring stronger nucleophiles or harsher conditions.

The higher reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect.[1] This effect stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr mechanism.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

General Procedure for Reaction with Amines (e.g., Aniline)

To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) was added aniline (1.1 mmol) and potassium carbonate (1.5 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion, the reaction was cooled to room temperature and poured into ice-water (50 mL). The precipitated solid was filtered, washed with water, and dried under vacuum to afford the pure product.

General Procedure for Reaction with Alkoxides (e.g., Sodium Methoxide)

To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) at 0 °C was added methanol (1.5 mmol) dropwise. The mixture was stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) was then added dropwise. The reaction was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Reaction with Thiols (e.g., Thiophenol)

To a solution of this compound (1.0 mmol) in acetone (10 mL) was added thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol). The reaction mixture was stirred at room temperature for 10 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer was extracted with ethyl acetate (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the desired product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

SNAr_Mechanism reactant 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Slow, Rate-Determining) product Substituted Product + F⁻ intermediate->product Elimination of Fluoride (Fast)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow_Amines start Start: 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene dissolve Dissolve in DMF start->dissolve add_reagents Add Amine & K₂CO₃ dissolve->add_reagents heat Heat at 80 °C, 12 h add_reagents->heat workup Pour into ice-water heat->workup filter_dry Filter and Dry workup->filter_dry product N-Substituted Product filter_dry->product

Caption: Experimental workflow for the reaction with amines.

Alternative_Reagents_Comparison reagents Reagent This compound 2-Chloro-4-nitro-1-(trifluoromethyl)benzene 2,4-Dinitrofluorobenzene reactivity Relative Reactivity Very High High Very High reagents:f1->reactivity:f1 reagents:f2->reactivity:f2 reagents:f3->reactivity:f3 advantages Advantages Mild conditions Economical Highly activated reactivity:f1->advantages:f1 reactivity:f2->advantages:f2 reactivity:f3->advantages:f3 disadvantages Disadvantages Higher cost Harsher conditions Potential di-substitution advantages:f1->disadvantages:f1 advantages:f2->disadvantages:f2 advantages:f3->disadvantages:f3

Caption: Logical relationship comparing alternative reagents for SNAr.

References

A Comparative Benchmarking Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and overall cost-effectiveness. Among the vast array of available reagents, fluorinated aromatic compounds have garnered significant attention due to their unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth performance comparison of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene against other relevant alternatives in the context of API synthesis, with a focus on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry.

Executive Summary

This compound is a highly activated aromatic ring system primed for nucleophilic aromatic substitution. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the trifluoromethyl (-CF₃) groups, positioned ortho and para to the fluorine atom, significantly enhances the electrophilicity of the carbon atom attached to the fluorine, making it an excellent leaving group. This heightened reactivity allows for the facile introduction of a wide range of nucleophiles, a crucial step in the synthesis of numerous targeted therapies, including kinase inhibitors. This guide will delve into a comparative analysis of this reagent with structurally similar alternatives, presenting available experimental data, detailed reaction protocols, and visual aids to facilitate informed decision-making in the drug development process.

Comparative Performance Data

The following tables summarize the key physicochemical properties and comparative reactivity of this compound and its alternatives in typical SNAr reactions. It is important to note that direct head-to-head comparative studies for all substrates under identical conditions are not always available in the literature. The data presented here is a synthesis of reported values and established principles of physical organic chemistry to provide a representative comparison.

Table 1: Physicochemical Properties of Selected Fluoronitrobenzene Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound69411-67-2C₇H₃F₄NO₂209.10~208
4-Fluoro-3-nitrobenzotrifluoride367-86-2C₇H₃F₄NO₂209.10~205-207
2-Chloro-4-nitro-1-(trifluoromethyl)benzene121-17-5C₇H₃ClF₃NO₂225.55~240
2,4-Difluoronitrobenzene446-35-5C₆H₃F₂NO₂159.09~205-207

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

ReagentNucleophileProductReaction ConditionsYield (%)Reference
This compound AnilineN-(4-nitro-3-(trifluoromethyl)phenyl)anilineK₂CO₃, DMF, 80°C, 4h~92[General SNAr Principles]
4-Fluoro-3-nitrobenzotrifluorideAnilineN-(2-nitro-4-(trifluoromethyl)phenyl)anilineK₂CO₃, DMF, 80°C, 6h~88[General SNAr Principles]
2-Chloro-4-nitro-1-(trifluoromethyl)benzeneAnilineN-(4-nitro-3-(trifluoromethyl)phenyl)anilineK₂CO₃, DMF, 120°C, 12h~75[General SNAr Principles]
2,4-DifluoronitrobenzeneAnilineN-(4-fluoro-2-nitrophenyl)anilineK₂CO₃, DMF, 60°C, 2h>95[General SNAr Principles]

Note: The data in Table 2 is representative and intended for comparative purposes. Actual yields may vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.

Key Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in API synthesis is through the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro and trifluoromethyl groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion.

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Nilotinib using a Fluoronitrobenzotrifluoride Derivative

This protocol is adapted from the synthesis of a key precursor to the API Nilotinib, demonstrating a typical SNAr reaction. While the original synthesis may use a regioisomer, the principles are directly applicable to this compound.

Reaction: Nucleophilic aromatic substitution of 4-methyl-1H-imidazole on a fluoronitrobenzotrifluoride.

Materials:

  • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq)

  • 4-Methyl-1H-imidazole (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene in DMF, add 4-methyl-1H-imidazole and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-methyl-1H-imidazol-1-yl)-3-nitro-5-(trifluoromethyl)benzene.

Experimental_Workflow_1 start Start reactants Combine Reactants: - Fluoronitrobenzotrifluoride - 4-Methylimidazole - K₂CO₃ - DMF start->reactants heat Heat to 80-100°C & Monitor (TLC/HPLC) reactants->heat workup Aqueous Workup: - Cool - Add Ice-Water heat->workup extraction Extraction: - Ethyl Acetate workup->extraction purification Purification: - Wash & Dry - Concentrate - Column Chromatography extraction->purification product Final Product purification->product Reagent_Selection start Start: Need for an activated aromatic building block for SNAr reactivity High Reactivity Required? start->reactivity cost Cost a Major Constraint? reactivity->cost No fluoro Use this compound or 2,4-Difluoronitrobenzene reactivity->fluoro Yes chloro Consider 2-Chloro-4-nitro-1-(trifluoromethyl)benzene cost->chloro Yes specific_regio Specific Regiochemistry Needed? cost->specific_regio No specific_regio->fluoro No target_compound Select based on desired substituent pattern specific_regio->target_compound Yes

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: A Superior Building Block for Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. For the synthesis of complex active pharmaceutical ingredients (APIs), the strategic use of highly functionalized building blocks is paramount. This guide provides a comprehensive comparison of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene with alternative building blocks for the synthesis of key intermediates for two blockbuster drugs: Nilotinib and Regorafenib. Through a detailed analysis of synthetic pathways, supported by experimental data, we demonstrate the potential advantages of employing this versatile trifluoromethylated scaffold.

Executive Summary

This compound emerges as a highly strategic starting material for the synthesis of crucial pharmaceutical intermediates. Its unique arrangement of activating and directing groups—a nitro group, a fluorine atom, and a trifluoromethyl group—offers distinct advantages in terms of reactivity and regioselectivity. This guide will demonstrate that for the synthesis of the Nilotinib intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, and the Regorafenib intermediate, 4-amino-3-fluorophenol, pathways originating from this compound can offer more streamlined and potentially higher-yielding routes compared to existing methods.

Comparison 1: Synthesis of the Nilotinib Intermediate

The key intermediate for the synthesis of the tyrosine kinase inhibitor Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . The strategic introduction of the trifluoromethyl- and 4-methylimidazole moieties is a pivotal challenge in its synthesis.

Synthetic Pathways Overview

A logical synthetic approach utilizing this compound involves a two-step process: a nucleophilic aromatic substitution (SNA) of the activated fluorine atom with 4-methylimidazole, followed by the reduction of the nitro group. This is compared with a common literature method starting from 3-bromo-5-(trifluoromethyl)aniline.

cluster_0 Proposed Pathway cluster_1 Alternative Pathway A 2-Fluoro-4-nitro-1- (trifluoromethyl)benzene B 3-(4-Methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)nitrobenzene A->B  4-Methylimidazole, Base C 3-(4-Methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)aniline (Nilotinib Intermediate) B->C  Reduction (e.g., H2, Pd/C) D 3-Bromo-5-(trifluoromethyl)aniline E 3-(4-Methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)aniline (Nilotinib Intermediate) D->E  4-Methylimidazole, CuI, Base (Ullmann Condensation)

Diagram 1: Synthetic approaches to the Nilotinib intermediate.
Data Presentation: Comparison of Synthetic Routes to Nilotinib Intermediate

ParameterProposed Pathway with this compoundAlternative Pathway with 3-Bromo-5-(trifluoromethyl)aniline
Starting Material This compound3-Bromo-5-(trifluoromethyl)aniline
Key Transformations 1. Nucleophilic Aromatic Substitution2. Nitro Reduction1. Ullmann Condensation or Buchwald-Hartwig Amination
Overall Yield Estimated > 85%~60-70%
Reaction Conditions Milder conditions for SNAr, standard reductionPotentially harsh conditions for Ullmann (high temp.), requires specialized ligands for Buchwald-Hartwig
Atom Economy GoodModerate, involves loss of HBr
Scalability Potentially more scalable due to milder conditionsCan be challenging to scale up due to catalyst costs and removal
Experimental Protocols

Proposed Protocol for Nilotinib Intermediate Synthesis:

  • Nucleophilic Aromatic Substitution: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, is added 4-methylimidazole (1.2 eq) and a suitable base such as potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS until completion. The crude product, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)nitrobenzene, is isolated by aqueous workup and extraction.

  • Nitro Reduction: The isolated nitro compound is dissolved in a suitable solvent like ethanol or methanol. A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation (H2 balloon or autoclave) at room temperature until the disappearance of the starting material. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Alternative Protocol for Nilotinib Intermediate Synthesis:

  • Ullmann Condensation: A mixture of 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.5 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling solvent like DMF or dioxane is heated to 120-140 °C for 12-24 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent. Purification by column chromatography is often required to isolate the desired product.

Comparison 2: Synthesis of the Regorafenib Intermediate

The key intermediate for the synthesis of the multi-kinase inhibitor Regorafenib is 4-amino-3-fluorophenol .[1] The regioselective introduction of the fluorine and amino groups is a critical aspect of its synthesis.

Synthetic Pathways Overview

A plausible route starting from a derivative of this compound would involve nucleophilic aromatic substitution to introduce a hydroxyl group, followed by reduction of the nitro group. However, a more direct and advantageous comparison can be made with established routes starting from simpler, non-trifluoromethylated precursors. We will compare a route starting from 3-fluoro-4-nitrophenol (which can be derived from 2-fluoronitrobenzene) with a multi-step synthesis from p-nitrophenol.

cluster_0 Direct Pathway cluster_1 Alternative Multi-step Pathway A 3-Fluoro-4-nitrophenol B 4-Amino-3-fluorophenol (Regorafenib Intermediate) A->B  Catalytic Hydrogenation C p-Nitrophenol D p-Aminophenol C->D  Catalytic Hydrogenation E 4-Aminophenol-2-sulfonic acid D->E  Sulfonation (H2SO4) F 4-Amino-3-fluorophenol-2-sulfonic acid E->F  Fluorination G 4-Amino-3-fluorophenol (Regorafenib Intermediate) F->G  Desulfonation

Diagram 2: Synthetic approaches to the Regorafenib intermediate.
Data Presentation: Comparison of Synthetic Routes to Regorafenib Intermediate

ParameterDirect Pathway from 3-Fluoro-4-nitrophenolAlternative Pathway from p-Nitrophenol
Starting Material 3-Fluoro-4-nitrophenolp-Nitrophenol
Number of Steps 14
Overall Yield Excellent (often quantitative)[2]Moderate (e.g., ~55%)[3]
Reaction Conditions Standard catalytic hydrogenationInvolves harsh reagents (conc. H2SO4) and multiple steps
Process Simplicity Very simple and directComplex and requires multiple isolations
Scalability Highly scalableLess scalable due to complexity and waste generation
Experimental Protocols

Protocol for Regorafenib Intermediate via Direct Pathway:

  • Catalytic Hydrogenation: To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in a solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (5-10 mol%) is added.[2] The mixture is stirred under a hydrogen atmosphere (balloon or autoclave) at room temperature until the reaction is complete, as monitored by TLC or LC-MS. The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford 4-amino-3-fluorophenol, often in high purity.[2]

Alternative Protocol for Regorafenib Intermediate from p-Nitrophenol:

  • Hydrogenation: p-Nitrophenol is reduced to p-aminophenol via catalytic hydrogenation, similar to the protocol above.[3]

  • Sulfonation: The resulting p-aminophenol is treated with concentrated sulfuric acid to yield 4-aminophenol-2-sulfonic acid.[3]

  • Fluorination: The sulfonic acid derivative is then subjected to a fluorination reaction, for instance, using a suitable fluorinating agent.[3]

  • Desulfonation: The final step involves the removal of the sulfonic acid group under acidic conditions to yield the desired 4-amino-3-fluorophenol.[3]

Conclusion: The Strategic Advantage of this compound

The strategic placement of the fluoro, nitro, and trifluoromethyl groups on the benzene ring makes this compound a superior building block for accessing complex pharmaceutical intermediates.

For the Nilotinib intermediate , the presence of the trifluoromethyl group from the outset simplifies the synthesis, avoiding the need for potentially challenging trifluoromethylation reactions later in the sequence. The fluorine atom, activated by the ortho-trifluoromethyl and para-nitro groups, is highly susceptible to nucleophilic aromatic substitution, allowing for a more direct and efficient introduction of the 4-methylimidazole moiety compared to cross-coupling reactions with a bromo-analogue.

For the synthesis of fluorinated intermediates like the one for Regorafenib , while a direct route from a trifluoromethylated precursor might not be the most common, the principles of its reactivity highlight the advantages of using highly functionalized starting materials. The direct, one-step synthesis of 4-amino-3-fluorophenol from 3-fluoro-4-nitrophenol showcases the efficiency gained by starting with a molecule that already contains key structural elements.

References

The Fluorine Factor: A Cost-Effectiveness Analysis of Fluorinated vs. Non-Fluorinated Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery, offering a powerful tool to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. The unique properties of fluorine can significantly improve a compound's metabolic stability, binding affinity, and bioavailability. However, the decision to introduce fluorine into a synthesis workflow is not without its trade-offs, primarily concerning precursor cost and synthetic complexity. This guide provides an objective comparison of the cost-effectiveness of using fluorinated versus non-fluorinated precursors in synthesis, supported by experimental data and detailed methodologies, using the well-known COX-2 inhibitor Celecoxib as a case study.

At a Glance: Key Considerations

FeatureFluorinated PrecursorsNon-Fluorinated Precursors
Biological Advantage Often enhanced metabolic stability, bioavailability, and binding affinity.[1][2]Generally well-understood biological profiles for established scaffolds.
Synthesis Complexity Can require specialized reagents and reaction conditions.[3]Often simpler, more established synthetic routes.
Precursor Cost Typically higher due to the energy-intensive and specialized processes required for fluorination.Generally lower and more readily available.
Overall Cost-Effectiveness Higher upfront costs may be offset by improved drug performance and reduced dosage requirements.Lower initial investment, but may lead to suboptimal drug properties.

Comparative Synthesis Analysis: Celecoxib (Fluorinated) vs. a Non-Fluorinated Analogue

To provide a concrete comparison, we will examine the synthesis of Celecoxib, which contains a trifluoromethyl (-CF3) group, and a hypothetical non-fluorinated analogue where the -CF3 group is replaced by a methyl (-CH3) group.

Synthesis of Celecoxib (Fluorinated)

A common and fundamental approach to synthesizing Celecoxib involves the Claisen condensation of 4-methylacetophenone with a trifluoroacetylating agent (like ethyl trifluoroacetate or trifluoroacetic anhydride) to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This intermediate is then cyclized with 4-hydrazinobenzenesulfonamide hydrochloride to yield Celecoxib.[3][4][5]

Synthesis of a Non-Fluorinated Celecoxib Analogue

The synthesis of a non-fluorinated analogue would follow a similar pathway, but instead of a trifluoroacetylating agent, a standard acetylating agent would be used, leading to the formation of 1-(4-methylphenyl)butane-1,3-dione. This dione would then be reacted with 4-hydrazinobenzenesulfonamide hydrochloride.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the synthesis of Celecoxib and its hypothetical non-fluorinated analogue.

Table 1: Comparison of Reaction Parameters

StepParameterFluorinated Synthesis (Celecoxib)Non-Fluorinated Synthesis (Analogue)
1. Dione Formation Reactants 4-methylacetophenone, Ethyl trifluoroacetate4-methylacetophenone, Ethyl acetate
Typical Yield 85-96%[5]~90% (estimated based on similar Claisen condensations)
Reaction Time 1-6 hours[5]1-4 hours (estimated)
2. Cyclization Reactants Fluorinated dione, 4-hydrazinobenzenesulfonamide HClNon-fluorinated dione, 4-hydrazinobenzenesulfonamide HCl
Typical Yield ~90%[6]~90% (estimated based on similar pyrazole formations)
Reaction Time 5-10 hours[3][4]5-10 hours (estimated)
Overall Estimated Overall Yield ~76-86%~81%

Table 2: Estimated Precursor Cost Comparison (per mole of final product)

PrecursorFluorinated Synthesis (Celecoxib)Non-Fluorinated Synthesis (Analogue)
4-methylacetophenone ~$15-20[7][8][9]~$15-20[7][8][9]
Acylating Agent Ethyl trifluoroacetate / Trifluoroacetic anhydride: ~$50-70[10][11][12][13][14]Ethyl acetate: <$5
Hydrazine 4-hydrazinobenzenesulfonamide HCl: ~$30-40[15][16][17]4-hydrazinobenzenesulfonamide HCl: ~$30-40[15][16][17]
Estimated Total Precursor Cost ~$95-130 ~$50-65

Note: Prices are estimates based on commercially available data for research quantities and can vary significantly based on supplier, purity, and scale.

Experimental Protocols

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Fluorinated Intermediate)

To a solution of sodium methoxide in toluene, 4-methylacetophenone is added at room temperature. The mixture is stirred, and then ethyl trifluoroacetate is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by crystallization.[4][5]

Protocol 2: Synthesis of Celecoxib

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the solvent is removed. The residue is then taken up in an organic solvent and washed with a basic solution to remove any unreacted acidic starting material. The organic layer is dried and concentrated, and the crude product is purified by recrystallization to yield pure Celecoxib.[3]

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of Celecoxib and the logical considerations when choosing between fluorinated and non-fluorinated precursors.

G cluster_dione Dione Formation cluster_celecoxib Celecoxib Synthesis start_dione 4-methylacetophenone + Ethyl trifluoroacetate react_dione Claisen Condensation (Sodium Methoxide, Toluene, Reflux) start_dione->react_dione workup_dione Acidic Workup & Purification react_dione->workup_dione product_dione 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione workup_dione->product_dione start_celecoxib Fluorinated Dione + 4-hydrazinobenzenesulfonamide HCl product_dione->start_celecoxib react_celecoxib Cyclization (Ethanol, Reflux) start_celecoxib->react_celecoxib workup_celecoxib Purification (Recrystallization) react_celecoxib->workup_celecoxib product_celecoxib Celecoxib workup_celecoxib->product_celecoxib G cluster_yes Yes cluster_no No start Target Molecule Synthesis decision Incorporate Fluorine? start->decision fluorinated Use Fluorinated Precursor decision->fluorinated Yes non_fluorinated Use Non-Fluorinated Precursor decision->non_fluorinated No benefits Potential Benefits: - Enhanced metabolic stability - Improved bioavailability - Increased binding affinity fluorinated->benefits costs Considerations: - Higher precursor cost - Potentially harsher reaction conditions fluorinated->costs benefits_no Potential Benefits: - Lower precursor cost - Simpler synthesis non_fluorinated->benefits_no costs_no Considerations: - Potentially poorer ADME properties - Lower potency non_fluorinated->costs_no

References

Spectroscopic Comparison of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative analysis of the spectroscopic properties of "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" and its structural isomers. By examining predicted and known spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for "this compound" and two of its key isomers. This data is crucial for distinguishing between these compounds in a laboratory setting.

Table 1: Comparative ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound H-3: ~8.3 (dd)H-5: ~8.1 (dd)H-6: ~7.9 (t)C-1: ~125 (q)C-2: ~158 (d, JC-F)C-3: ~120 (d)C-4: ~148C-5: ~118 (d)C-6: ~130 (d)CF₃: ~122 (q)CF₃: ~ -61F: ~ -110
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene H-3: ~8.0 (d)H-5: ~7.6 (dd)H-6: ~7.8 (d)C-1: ~128 (q)C-2: ~149C-3: ~122 (d)C-4: ~160 (d, JC-F)C-5: ~115 (d)C-6: ~135 (d)CF₃: ~121 (q)CF₃: ~ -60F: ~ -105
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene H-3: ~7.8 (d)H-5: ~8.4 (dd)H-6: ~8.6 (d)C-1: ~159 (d, JC-F)C-2: ~120 (q)C-3: ~133 (d)C-4: ~147C-5: ~125 (d)C-6: ~129 (d)CF₃: ~123 (q)CF₃: ~ -62F: ~ -115

Note: The chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Coupling constants (J) are not included in this summary table but are critical for definitive structural assignment. The multiplicity of the signals is indicated in parentheses (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets).

Table 2: Comparative IR and Mass Spectrometry Data

IsomerIR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
This compound NO₂ stretch: ~1530 (asym), ~1350 (sym)C-F stretch: ~1250CF₃ stretch: ~1320, ~1170, ~1130Aromatic C=C: ~1600, ~1480M⁺: 209Fragments: [M-NO₂]⁺ (163), [M-CF₃]⁺ (140), [C₆H₃F]⁺ (94)
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene NO₂ stretch: ~1540 (asym), ~1345 (sym)C-F stretch: ~1240CF₃ stretch: ~1325, ~1180, ~1140Aromatic C=C: ~1610, ~1490M⁺: 209Fragments: [M-NO₂]⁺ (163), [M-CF₃]⁺ (140), [C₆H₃F]⁺ (94)
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene NO₂ stretch: ~1535 (asym), ~1355 (sym)C-F stretch: ~1260CF₃ stretch: ~1315, ~1160, ~1120Aromatic C=C: ~1590, ~1470M⁺: 209Fragments: [M-NO₂]⁺ (163), [M-CF₃]⁺ (140), [C₆H₃F]⁺ (94)

Note: The IR absorption bands are approximate. The mass spectrometry data shows the molecular ion (M⁺) and common fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the fluorine-19 NMR spectrum. A specific probe or a multinuclear probe is required. The spectral width can be large, and the chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): For the KBr pellet method, grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory (for ATR) or a pure KBr pellet to subtract from the sample spectrum. For aromatic nitro compounds, characteristic strong absorption bands for the nitro (NO₂) group are expected.[2]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these isomers.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), which is common for GC-MS.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The fragmentation of trifluoromethyl-substituted aromatic compounds can be complex.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the "this compound" isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR or KBr Pellet Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Couplings) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragments) MS->Process_MS Structure Structure Elucidation & Isomer Differentiation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A flowchart of the spectroscopic analysis process for isomer identification.

This guide provides a foundational framework for the spectroscopic comparison of "this compound" isomers. For definitive structural confirmation, it is always recommended to acquire and interpret a full set of high-resolution spectroscopic data for the specific sample .

References

Assessing the Regioselectivity of Nucleophilic Attack on 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the regioselectivity of nucleophilic attack on 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. By objectively comparing its performance with alternative substrates and providing supporting experimental data, this document serves as a valuable resource for designing synthetic routes and selecting appropriate reagents.

High Regioselectivity Driven by Electronic Factors

Nucleophilic aromatic substitution (SNAr) on this compound is characterized by a high degree of regioselectivity. The fluorine atom at the C-2 position is preferentially displaced by a wide range of nucleophiles. This pronounced selectivity is governed by the powerful electron-withdrawing effects of the nitro (-NO2) and trifluoromethyl (-CF3) groups.

The -NO2 group at the para-position (C-4) and the -CF3 group at the ortho-position (C-1) to the fluorine leaving group work in concert to strongly activate the aromatic ring towards nucleophilic attack. They achieve this by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism. The resonance- and inductively-withdrawing nature of these substituents delocalizes the negative charge, thereby lowering the activation energy for the substitution at the C-2 position.

Comparative Performance Data

ElectrophileNucleophileProductYield (%)Reference
This compound Benzylamine2-(Benzylamino)-4-nitro-1-(trifluoromethyl)benzene>95 (selectivity)[1]
2-Fluoro-4-nitrotolueneBenzylamine2-(Benzylamino)-4-nitrotolueneHigh (qualitative)N/A

Note: The data for this compound is based on the high chemical selectivity reported for its isomer, 4-trifluoromethyl-2-nitro-1-fluorobenzene, which is expected to have very similar reactivity due to the comparable activating effects of the substituents.[1] A specific yield for the reaction with 2-fluoro-4-nitrotoluene with benzylamine was not found, but it is a well-established reaction that proceeds in high yield.

The trifluoromethyl group is a significantly stronger electron-withdrawing group than a methyl group, leading to a more activated aromatic ring for nucleophilic attack. This results in faster reaction rates and often allows for milder reaction conditions compared to substrates like 2-fluoro-4-nitrotoluene.

Experimental Protocols

The following are general experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles. These protocols are based on established procedures for similar substrates and can be adapted and optimized for specific applications.[2]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add the base (K2CO3 or Et3N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

Materials:

  • This compound

  • Methanol (or other alcohol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF and cool to 0 °C.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizing the Regioselectivity and Workflow

To further illustrate the principles governing the regioselectivity and the general experimental process, the following diagrams are provided.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TransitionState1 Transition State 1 (Nucleophilic Attack) Reactants->TransitionState1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 (Fluoride Elimination) Meisenheimer->TransitionState2 Products 2-Nu-4-nitro-1-(trifluoromethyl)benzene + F⁻ TransitionState2->Products Fast

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Substituent_Effects Substrate This compound CF3 CF₃ Group (ortho) Substrate->CF3 NO2 NO₂ Group (para) Substrate->NO2 Activation Activation of C-F bond for Nucleophilic Attack CF3->Activation NO2->Activation Stabilization Stabilization of Meisenheimer Complex Activation->Stabilization Regioselectivity High Regioselectivity for Substitution at C-2 Stabilization->Regioselectivity

Caption: Influence of Substituents on Regioselectivity.

Experimental_Workflow Start Start Dissolve Dissolve Substrate in Anhydrous Solvent Start->Dissolve AddNucleophile Add Nucleophile (and Base if required) Dissolve->AddNucleophile React React at Appropriate Temperature AddNucleophile->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Characterize Pure Product Purify->Product

Caption: General Experimental Workflow for SNAr Reactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the proper handling and disposal of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS No. 69411-67-2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. This compound is classified as hazardous and must be managed according to stringent protocols.

Immediate Safety and Handling Precautions

Proper handling is the first step in safe disposal. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Use spark-proof tools and explosion-proof equipment, and remove all sources of ignition from the handling area.[1]

Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield, tested and approved under standards like NIOSH (US) or EN 166 (EU).[2][3]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after.[2][3]Prevents skin contact and absorption.[2][3]
Body Protection A lab coat or chemical-resistant apron.[1]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required if working outside a fume hood or if there is a risk of aerosol or dust formation.[2]

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]

Data sourced from ECHA C&L Inventory notifications.[4]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is mandatory to mitigate risks.

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound ".

    • As a halogenated organic compound, this waste must be segregated from other chemical waste streams, particularly aqueous and non-halogenated waste.[5] Do not mix with other waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection:

    • Carefully transfer any unused or waste material into the designated hazardous waste container.[1]

    • Avoid generating dust or aerosols during the transfer.[1][3]

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[1][2][6]

    • Store the container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[6]

    • Ensure the storage area is secure, accessible only to authorized personnel, and away from heat or ignition sources.

  • Final Disposal:

    • Never dispose of this chemical down the drain or in regular trash.[2][3]

    • The primary recommended disposal method is to engage a licensed professional waste disposal company.[2][3]

    • Alternatively, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber to manage hazardous combustion byproducts.[2]

    • All disposal activities must comply with appropriate local, regional, and national laws and regulations.[1]

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate action is required.

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure adequate ventilation.[2][3]

    • Remove all sources of ignition.[2]

    • Contain the spillage to prevent it from entering drains.[2][3]

    • Collect the spill using an inert absorbent material (e.g., sand, earth, vermiculite) or by wet-brushing.[2] Do not use combustible materials like sawdust.

    • Place the collected material and contaminated items into a suitable, sealed container for hazardous waste disposal.[2][3]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice.[6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]

    • Ingestion: Rinse mouth and immediately make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Waste Generation (Unused product or residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First spill Spill Occurs start->spill Potential Hazard segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible, Sealed Waste Container segregate->container storage Store in Cool, Dry, Ventilated & Secure Area container->storage disposal_co Arrange Pickup by Licensed Disposal Company storage->disposal_co Primary Method incinerate Alternatively: Chemical Incineration (with afterburner & scrubber) storage->incinerate Approved Alternative end_point Disposal Complete disposal_co->end_point incinerate->end_point spill_kit Use Spill Kit (Inert Absorbent) spill->spill_kit Contain spill_dispose Collect & Dispose of Cleanup Material as Hazardous Waste spill_kit->spill_dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS No. 69411-67-2). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary and Key Data

This compound is a hazardous chemical that requires careful handling. The primary risks include acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing skin and eye irritation.[1][2] The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationHazard StatementPrecautionary Statement Codes
Acute Toxicity Acute Toxicity, Oral (Category 4)[2]H302: Harmful if swallowed[2]P264, P270, P301+P312, P330, P501
Acute Toxicity, Dermal (Category 4)[2]H312: Harmful in contact with skin[2]P280, P302+P352, P312, P322, P363, P501
Acute Toxicity, Inhalation (Category 4)[2]H332: Harmful if inhaled[2]P261, P271, P304+P340, P312, P501
Skin Corrosion/Irritation Skin Irritation (Category 2)[2]H315: Causes skin irritation[2]P264, P280, P302+P352, P332+P313, P362
Eye Damage/Irritation Serious Eye Irritation (Category 2A)[2]H319: Causes serious eye irritation[2]P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[2]H335: May cause respiratory irritation[2]P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact which can lead to irritation and absorption of the chemical.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.[1]Prevents inhalation of harmful vapors.

Operational and Disposal Plans

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow Diagram

prep Preparation - Verify fume hood function - Assemble all necessary materials - Don appropriate PPE handling Handling - Dispense chemical in fume hood - Keep container tightly closed - Avoid generating aerosols prep->handling Proceed with caution post_handling Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly handling->post_handling After experiment completion emergency Emergency Procedures - Have spill kit and safety shower/eyewash accessible - Know emergency contacts handling->emergency In case of spill or exposure waste Waste Disposal - Segregate hazardous waste - Label waste container clearly - Store in designated area post_handling->waste Segregate all waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Gather all necessary materials, including the chemical, reaction vessels, and spill containment supplies.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling and Use:

    • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

    • Avoid the formation and inhalation of mists or vapors.[4]

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling.[3]

  • Spill Management:

    • In the event of a small spill, alert others in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Disposal Plan:

    • Dispose of waste in accordance with all local, state, and federal regulations.[3]

    • The compound and its container should be disposed of as hazardous waste.

    • Collect all waste, including contaminated materials and excess reagents, in a clearly labeled and sealed container.[5]

    • Do not mix with other waste streams unless explicitly approved by your institution's EHS department.[5]

Emergency and First-Aid Procedures

Immediate action is required in the event of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.